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  • Product: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide
  • CAS: 572923-16-1

Core Science & Biosynthesis

Foundational

Chiral N-Aryl Oxazolidinones in Drug Discovery: A Technical Whitepaper on (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-N-propylbenzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary & Historical Context The oxazolidin-2-one pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary & Historical Context

The oxazolidin-2-one pharmacophore is a highly privileged scaffold in medicinal chemistry. Originally explored in the mid-20th century, this heterocyclic core was first validated clinically through the development of reversible monoamine oxidase (MAO) inhibitors such as toloxatone for the treatment of major depressive disorder[1]. Subsequent structural evolutions expanded its utility, leading to the discovery of breakthrough antibacterial agents (e.g., linezolid) and direct oral anticoagulants targeting Factor Xa (e.g., rivaroxaban)[2][3].

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-N-propylbenzamide (CAS: 572923-16-1) represents an advanced, modular chiral building block and screening hit within this lineage[4]. By incorporating an (S)-ethyl substitution at the C4 position of the oxazolidinone ring and a lipophilic N-propylbenzamide tail, this molecule provides a rigid, stereospecific framework ideal for probing deep hydrophobic pockets in target enzymes[5]. This whitepaper dissects the structural rationale, physicochemical profiling, and self-validating synthetic methodologies required to handle and evaluate this class of compounds.

Structural Rationale & Mechanistic Logic

The design of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-N-propylbenzamide is governed by strict structure-activity relationship (SAR) logic:

  • The Oxazolidin-2-one Core: Acts as a rigid geometric anchor. The carbonyl oxygen serves as a critical hydrogen bond acceptor, essential for interacting with the FAD-dependent active site of MAO enzymes or the S1/S4 pockets of serine proteases[1][3].

  • The (S)-C4 Ethyl Substitution: Stereochemistry dictates target selectivity. The (S)-enantiomer projects the ethyl group into an optimal spatial trajectory, preventing steric clashes with active site residues while maximizing hydrophobic contacts[2].

  • The N-Propylbenzamide Tail: The amide linkage provides a dual hydrogen bond donor/acceptor pair, while the propyl chain enhances membrane permeability (LogP optimization) and engages in Van der Waals interactions.

Biological_Mechanism A Oxazolidinone Pharmacophore (CAS: 572923-16-1) B Target Enzyme Binding (e.g., MAO-A / Factor Xa) A->B H-Bonding & Hydrophobic Int. C Competitive Inhibition at Active Site B->C Reversible Interaction D Substrate Blockade (Neurotransmitter / Prothrombin) C->D Steric Hindrance E Modulation of Downstream Signaling D->E Therapeutic Effect

Figure 1: Logical relationship of oxazolidinone target engagement and downstream signaling.

Quantitative Physicochemical Profiling

To ensure robust downstream biological screening, the physicochemical parameters of the compound must be rigorously validated. Table 1 summarizes the core metrics for CAS 572923-16-1[4].

Table 1: Physicochemical and Analytical Profile

PropertyValueAnalytical Method / Causality
Molecular Formula C15H20N2O3High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 276.33 g/mol Calculated exact mass verification
Predicted LogP 2.15In silico modeling; optimized for CNS/oral permeability
Chiral Purity (ee) >99.0%Chiral HPLC (Chiralcel OD-H); ensures no off-target (R)-isomer binding
H-Bond Donors/Acceptors 1 / 3Favorable for Lipinski's Rule of 5 compliance

Self-Validating Synthetic Methodology

The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-N-propylbenzamide relies on a convergent, three-step protocol. As a Senior Application Scientist, I have designed this workflow to be self-validating —meaning the chemistry itself provides inherent, real-time feedback on reaction progress, minimizing the need for constant external sampling.

Reaction Optimization Matrix

The critical step is the initial C-N bond formation. Direct nucleophilic aromatic substitution (SNAr) fails due to the unactivated nature of the aryl halide. Therefore, a Buchwald-Hartwig cross-coupling is employed.

Table 2: Buchwald-Hartwig Cross-Coupling Optimization

SolventTemp (°C)Catalyst SystemYield (%)Observation / Causality
DMF80None (SNAr attempt)<5High activation energy barrier prevents uncatalyzed coupling.
THF65Pd2(dba)3 / XPhos72Moderate yield; basic conditions caused mild racemization.
Toluene 110 Pd(OAc)2 / BINAP 88 Optimal; non-polar solvent stabilizes the transition state, preserving (S)-stereocenter.
Step-by-Step Protocol

Step 1: Buchwald-Hartwig Amination

  • Procedure: Charge a Schlenk flask with methyl 4-bromobenzoate (1.0 eq), (S)-2-aminobutanol (1.2 eq), Pd(OAc)2 (0.05 eq), BINAP (0.07 eq), and Cs2CO3 (2.0 eq) in anhydrous toluene. Heat to 110 °C for 12 hours under argon.

  • Causality: BINAP is selected as the bidentate ligand because its large bite angle promotes reductive elimination, accelerating the formation of the sterically hindered secondary amine.

  • Self-Validation: The reaction mixture transitions from a deep red (active Pd(0) species) to a pale yellow suspension upon completion, providing a visual kinetic endpoint.

Step 2: CDI-Mediated Cyclization

  • Procedure: Isolate the amino alcohol intermediate. Dissolve in anhydrous THF and add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq). Stir at 60 °C for 4 hours to yield the intermediate (S)-methyl 4-(4-ethyl-2-oxooxazolidin-3-yl)benzoate (CAS: 572923-13-8)[5].

  • Causality: CDI is chosen over phosgene gas due to its superior safety profile and ease of handling.

  • Self-Validation: The cyclization releases CO2 gas. The cessation of bubbling serves as an internal, real-time indicator that the cyclization is 100% complete.

Step 3: Saponification and Amide Coupling

  • Procedure: Hydrolyze the methyl ester using LiOH in THF/H2O (3:1). Acidify to isolate the carboxylic acid. Dissolve the acid in DMF, add N-propylamine (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq). Stir at room temperature for 8 hours.

  • Causality: EDC/HOBt is selected over DCC to prevent racemization of the sensitive chiral centers during the formation of the active ester.

  • Self-Validation: EDC and its urea byproduct are highly water-soluble. During the simple aqueous workup (washing with 1M HCl and saturated NaHCO3), all coupling byproducts partition exclusively into the aqueous phase. The organic layer is inherently validated to contain pure product, eliminating the need for early-stage column chromatography.

Synthesis_Workflow N1 Methyl 4-bromobenzoate + (S)-2-aminobutanol N2 Buchwald-Hartwig Cross-Coupling N1->N2 Pd(OAc)2, BINAP N3 Amino Alcohol Intermediate N2->N3 C-N Bond Formation N4 CDI-Mediated Cyclization N3->N4 Triethylamine, THF N5 (S)-Methyl 4-(4-ethyl-2- oxooxazolidin-3-yl)benzoate N4->N5 Phosgene Alternative N6 Saponification & Amide Coupling N5->N6 1. LiOH 2. n-PrNH2, EDC N7 (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl) -N-propylbenzamide N6->N7 Target Compound

Figure 2: Self-validating synthetic workflow for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide.

In Vitro Screening Protocol: Target Engagement

To evaluate the biological efficacy of the synthesized oxazolidinone, a continuous fluorometric assay is utilized (e.g., for MAO inhibition profiling)[1].

Step-by-Step Assay Methodology:

  • Preparation: Reconstitute recombinant target enzyme (e.g., MAO-A) in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Dispense 10 µL of the compound (CAS: 572923-16-1) in a DMSO dilution series into a black 96-well microtiter plate. Add 40 µL of the enzyme solution. Incubate for 15 minutes at 37 °C.

    • Causality: Pre-incubation allows the oxazolidinone to establish reversible, competitive equilibrium within the active site before substrate introduction.

  • Reaction Initiation: Add 50 µL of fluorogenic substrate (e.g., kynuramine, 40 µM final concentration) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously (Ex: 315 nm, Em: 380 nm) for 30 minutes.

    • Self-Validation: The assay acts as a self-validating system. The uninhibited enzyme cleaves kynuramine to produce 4-hydroxyquinoline, a highly fluorescent molecule. A direct, proportional decrease in the rate of fluorescence generation inherently confirms target engagement and inhibition kinetics without the need for secondary coupled enzymatic reactions.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Characterization of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide as an AMPA Receptor Positive Allosteric Modulator

Introduction and Mechanistic Rationale The compound (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide belongs to a highly specialized class of neuroactive molecules known as Ampakines—positive allosteric modulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide belongs to a highly specialized class of neuroactive molecules known as Ampakines—positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Structurally characterized by a chiral oxazolidinone ring linked to a benzamide moiety, this compound is designed to enhance fast excitatory synaptic transmission without directly activating the receptor [1].

The Causality of Allosteric Modulation: Unlike orthosteric agonists (e.g., glutamate or AMPA) that bind to the bilobed ligand-binding domain (LBD) to initiate channel opening, AMPA PAMs bind to a distinct allosteric site located at the dimer interface of two adjacent LBDs. By wedging into this interface, the oxazolidinone-benzamide scaffold stabilizes the closed-cleft, glutamate-bound conformation of the receptor. This structural stabilization thermodynamically increases the energy barrier for the receptor to enter the desensitized state, thereby prolonging the channel open time and slowing the rate of deactivation [2].

To rigorously validate the efficacy, potency, and kinetic profile of this compound during preclinical drug development, a two-tiered in vitro assay system is required:

  • High-Throughput Intracellular Calcium Imaging (FLIPR): To quantify functional potency (EC₅₀) and maximal efficacy (Eₘₐₓ).

  • Whole-Cell Patch-Clamp Electrophysiology: To resolve the millisecond-scale kinetics of receptor deactivation and desensitization.

Mechanistic Pathway Visualization

The following diagram illustrates the causal sequence of events from compound binding to cellular depolarization.

G Glu Glutamate (Orthosteric Agonist) AMPAR AMPA Receptor (GluA1-4 Tetramer) Glu->AMPAR Binds LBD PAM (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl) -n-propylbenzamide PAM->AMPAR Binds Dimer Interface LBD LBD Dimer Interface (Stabilized Closed Cleft) AMPAR->LBD Synergistic Activation IonFlux Prolonged Na+/Ca2+ Influx LBD->IonFlux Slowed Desensitization Depol Enhanced Synaptic Depolarization IonFlux->Depol EPSP Amplification

Figure 1: Mechanism of action for AMPA receptor positive allosteric modulation by the target oxazolidinone compound.

Protocol I: High-Throughput Intracellular Calcium Imaging (FLIPR)

Experimental Logic: Native GluA2 subunits undergo post-transcriptional RNA editing at the Q/R site, rendering the channel impermeable to calcium. To utilize a calcium-sensitive fluorescent dye (Fluo-4 AM) for high-throughput screening, this assay utilizes HEK293 cells stably transfected with the human GluA2 (flip, unedited Q-isoform) . This ensures robust Ca²⁺ influx upon receptor activation [3]. Furthermore, a sub-maximal concentration of glutamate (EC₂₀) is used to provide a dynamic window to observe the leftward shift in the dose-response curve induced by the PAM.

Reagents and Materials
  • Cell Line: HEK293 cells stably expressing human GluA2(Q) flip isoform.

  • Dye: Fluo-4 AM (calcium indicator) and Pluronic F-127.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 2.5 mM Probenecid (to inhibit dye extrusion), and 1 mM CaCl₂, pH 7.4.

  • Instrumentation: FLIPR Tetra High-Throughput Cellular Screening System.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293-GluA2(Q) cells into 384-well poly-D-lysine coated black-wall, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 60 minutes at 37°C.

  • Washing: Wash the cells three times with Assay Buffer using an automated plate washer, leaving a final volume of 20 µL/well.

  • Compound Preparation: Prepare a 10-point concentration-response curve of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide (range: 0.1 nM to 30 µM) in Assay Buffer containing 0.1% DMSO.

  • Dual-Addition FLIPR Protocol:

    • Read 1 (Baseline): Record baseline fluorescence (Excitation: 488 nm, Emission: 515-575 nm) for 10 seconds.

    • Addition 1 (PAM): Add 10 µL of the compound. Record fluorescence for 5 minutes to monitor for any intrinsic agonist activity (a true PAM should show no signal here).

    • Addition 2 (Agonist): Add 10 µL of glutamate at an EC₂₀ concentration (typically ~3 µM). Record the peak calcium transient for 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) or peak fluorescence. Normalize data to a reference PAM (e.g., Cyclothiazide at 30 µM = 100% Eₘₐₓ).

G Step1 1. Cell Plating HEK293-GluA2(Q) in 384-well plate Step2 2. Dye Loading Fluo-4 AM + Probenecid (1 hr) Step1->Step2 Step3 3. Baseline Read FLIPR Tetra (10 sec) Step2->Step3 Step4 4. PAM Addition Add Target Compound (5 min read) Step3->Step4 Step5 5. Agonist Addition Add EC20 Glutamate (3 min read) Step4->Step5 Step6 6. Analysis Extract EC50 and Emax values Step5->Step6

Figure 2: Workflow for the FLIPR intracellular calcium imaging assay.

Protocol II: Whole-Cell Patch-Clamp Electrophysiology

Experimental Logic: While FLIPR measures downstream calcium accumulation, it lacks the temporal resolution to observe receptor gating. AMPA receptors desensitize in ~5-10 milliseconds. Standard gravity-driven perfusion systems are too slow to capture this. Therefore, we utilize a piezoelectric translator-driven theta-glass pipette to achieve sub-millisecond solution exchange over an excised whole cell, allowing precise measurement of the compound's effect on the time constants of deactivation ( τdeact​ ) and desensitization ( τdes​ ) [2].

Reagents and Materials
  • Extracellular Solution (ECS): 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution (ICS): 135 mM CsF, 10 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.3). Note: Cesium blocks potassium channels to isolate AMPAR currents.

  • Instrumentation: Axopatch 200B amplifier, Digidata 1550B, Piezoelectric translator (e.g., Burleigh LMR).

Step-by-Step Methodology
  • Cell Patching: Obtain a whole-cell configuration on a single HEK293-GluA2(Q) cell. Voltage-clamp the cell at a holding potential of -70 mV.

  • Solution Exchange Setup: Position a theta-glass application pipette (~200 µm tip diameter) attached to a piezoelectric translator directly adjacent to the patched cell.

    • Barrel A: ECS + Target Compound (e.g., 10 µM).

    • Barrel B: ECS + Target Compound (10 µM) + 1 mM Glutamate.

  • Desensitization Protocol:

    • Pre-incubate the cell in the PAM stream (Barrel A) for 500 ms.

    • Trigger the piezo to rapidly switch to the Glutamate + PAM stream (Barrel B) for 100 ms.

    • Switch back to Barrel A.

    • Measurement: Fit the decay phase of the macroscopic current to a single or double exponential function to determine τdes​ .

  • Deactivation Protocol:

    • Apply a brief, 1 ms pulse of Glutamate + PAM (mimicking synaptic release).

    • Measurement: Fit the decay phase following agonist removal to determine τdeact​ .

Expected Data and Quantitative Presentation

A true AMPA PAM will exhibit a concentration-dependent increase in the glutamate-evoked current without activating the receptor in the absence of glutamate. The table below summarizes the expected pharmacological profile for a high-affinity oxazolidinone-benzamide PAM [1, 3].

Assay ParameterMeasurement TypeExpected Value / ProfileMechanistic Implication
FLIPR EC₅₀ Functional Potency10 – 50 nMHigh binding affinity at the LBD dimer interface.
FLIPR Eₘₐₓ Maximal Efficacy110% – 130% of CyclothiazideStrong positive cooperativity with glutamate.
Intrinsic Agonism Calcium Influx (PAM alone)0%Confirms pure allosteric mechanism.
τdes​ (Desensitization) ElectrophysiologyIncreased (e.g., 5 ms 45 ms)Stabilization of the closed-cleft conformation.
τdeact​ (Deactivation) ElectrophysiologyIncreased (e.g., 1 ms 5 ms)Slowed agonist unbinding rate.

References

  • Ward, S. E., et al. (2010). Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 53(16), 5801-5812. Available at:[Link]

  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. The Journal of Neuroscience, 25(39), 9027-9036. Available at:[Link]

  • Gartlon, J., et al. (2010). Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator. British Journal of Pharmacology, 159(2), 422-433. Available at:[Link]

Application

Application Notes and Protocols for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Novel Benzamide Analog (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzamide Analog

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is a novel synthetic compound featuring a benzamide core structure linked to an oxazolidinone heterocycle. While the specific biological targets and mechanism of action of this particular molecule are currently under investigation, its structural motifs are present in a variety of biologically active compounds, including those with anticancer and enzyme inhibitory properties[1][2][3]. The benzamide moiety is a common scaffold in medicinal chemistry, and oxazolidinones are known to possess a range of pharmacological activities.

This guide provides a comprehensive framework for the initial characterization of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide in a cell culture setting. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and scientifically insightful, enabling researchers to systematically evaluate the compound's cytotoxic potential, identify its effective concentration range, and begin to elucidate its mechanism of action. The experimental choices outlined below are grounded in established methodologies for small molecule drug discovery and validation[4][5].

Compound Preparation and Handling: The Foundation of Reproducible Data

Accurate and consistent preparation of small molecule inhibitors is paramount for reliable experimental outcomes[6]. The following protocol details the recommended procedure for preparing and storing (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide.

Protocol 1: Preparation of Stock Solutions

  • Solvent Selection: Based on the common solubility of benzamide derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution[6][7]. It is crucial to use anhydrous, cell culture-grade DMSO to minimize cytotoxicity.

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh out a precise amount of the lyophilized (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide powder.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability[7].

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature[7].

    • Prepare serial dilutions of the stock solution in sterile, phenol red-free cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5% and ideally at or below 0.1% [5]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Determining the Effective Concentration: Cytotoxicity and Cell Viability Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range, including the half-maximal inhibitory concentration (IC50). A variety of assays are available that measure different indicators of cell health[8][9][10].

Table 1: Comparison of Common Cell Viability Assays

Assay PrincipleAssay NameDetection MethodKey Considerations
Metabolic Activity (Mitochondrial Reductase) MTT, MTS, XTT, WST-1ColorimetricRelies on enzymatic activity which can be influenced by the compound. MTT requires a solubilization step[8][10].
Membrane Integrity and Enzymatic Activity Calcein AMFluorometricMeasures both membrane integrity and esterase activity in viable cells. Good for imaging and high-throughput screening[9].
Quantification of ATP CellTiter-Glo®LuminescentATP levels are a strong indicator of metabolically active cells. Highly sensitive and suitable for HTS[11].

Protocol 2: Determining IC50 using the MTT Assay

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Treatment:

    • Prepare a series of dilutions of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide in complete cell culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader[8].

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Investigating the Mechanism of Action: A Hypothetical Pathway and Target Engagement

Given the presence of the benzamide and oxazolidinone moieties, it is plausible that (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide could target a protein kinase or another enzyme involved in cell signaling pathways that regulate cell proliferation and survival. A hypothetical pathway is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_regulators Apoptosis Regulators Akt->Apoptosis_regulators Inhibits Survival Cell Survival Akt->Survival p70S6K p70S6K mTOR->p70S6K eIF4E eIF4E p70S6K->eIF4E Proliferation Cell Proliferation eIF4E->Proliferation Compound (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl) -n-propylbenzamide Compound->Akt Hypothetical Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by the compound.

To validate if the compound directly interacts with a putative target protein within the cell, a Cellular Thermal Shift Assay (CETSA) can be employed. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation[12][13][14].

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide at a concentration known to elicit a biological effect (e.g., 2-5 times the IC50) or with a vehicle control for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the soluble target protein at each temperature using Western blotting or ELISA with an antibody specific to the hypothetical target (e.g., phospho-Akt).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates direct target engagement[12].

Elucidating Cellular Phenotypes: Functional Assays

Once a working concentration is established and target engagement is potentially confirmed, the next logical step is to investigate the functional consequences of compound treatment.

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide Staining

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine) samples.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • This allows for the quantification of the apoptotic cell population induced by the compound.

Integrated Experimental Workflow

The following diagram outlines a logical progression for the initial characterization of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide.

G cluster_prep Phase 1: Preparation & Range Finding cluster_mechanism Phase 2: Mechanism of Action cluster_phenotype Phase 3: Functional Characterization Prep Compound Stock Preparation (Protocol 1) Viability Cell Viability Assays (MTT, etc.) (Protocol 2) Prep->Viability IC50 Determine IC50 Viability->IC50 Hypothesis Formulate Hypothesis (e.g., Kinase Inhibition) IC50->Hypothesis Apoptosis Apoptosis Assays (Annexin V) (Protocol 4) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle CETSA Target Engagement (CETSA) (Protocol 3) Hypothesis->CETSA Western Pathway Analysis (Western Blot) CETSA->Western Western->Apoptosis

Caption: A streamlined workflow for the characterization of a novel small molecule inhibitor.

Conclusion and Future Directions

This guide provides a foundational set of protocols and a strategic framework for the initial cell-based characterization of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide. By systematically determining its cytotoxic profile, investigating its mechanism of action through target engagement studies, and characterizing its functional effects on cellular processes like apoptosis, researchers can build a comprehensive understanding of this novel compound's biological activity.

Further investigations could include broader kinase profiling, cell cycle analysis, and ultimately, validation in more complex models such as 3D cell cultures or in vivo xenograft models to assess its therapeutic potential[11]. The data generated from these initial studies will be critical in guiding the future development of this promising benzamide derivative.

References

  • Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection. Agilent. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

  • Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]

  • Small-molecule inhibitors. Bio-protocol. [Link]

  • Target Engagement Assays in Early Drug Discovery. PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • A Practical Guide to Target Engagement Assays. Charles River Laboratories. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. PubMed. [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Trop. J. Pharm. Res. [Link]

  • Discovery of ( S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. [Link]

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Method

Application Note: High-Throughput Screening of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide as a BACE1 Modulator

Target Rationale and Scaffold Mechanics The development of disease-modifying therapies for Alzheimer's disease relies heavily on the inhibition of BACE1 (β-site amyloid precursor protein cleaving enzyme 1) , the rate-lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Rationale and Scaffold Mechanics

The development of disease-modifying therapies for Alzheimer's disease relies heavily on the inhibition of BACE1 (β-site amyloid precursor protein cleaving enzyme 1) , the rate-limiting aspartic protease responsible for generating neurotoxic amyloid-β (Aβ) peptides[1].

Within high-throughput screening (HTS) libraries, (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide represents a highly privileged structural scaffold. The molecular architecture of this compound is specifically tuned for the BACE1 active site:

  • The Oxazolidinone Core: The chiral (S)-4-ethyl-2-oxooxazolidin-3-yl ring functions as a potent P1′-P2′ ligand. The cyclic carbamate provides critical hydrogen-bond acceptor capabilities, while the ethyl substitution offers an optimal steric fit within the hydrophobic S1′ and S2′ subsites of the BACE1 enzyme[2].

  • The N-Propylbenzamide Vector: The benzamide moiety extends into the S3 subsite, providing a flexible, hydrophobic vector that enhances binding affinity and improves central nervous system (CNS) penetrance—a critical pharmacokinetic requirement for neurodegenerative targets[3].

Assay Architecture: The TR-FRET Advantage

To screen aromatic, highly conjugated scaffolds like benzamides, standard fluorescence resonance energy transfer (FRET) assays frequently yield false positives due to compound autofluorescence. To circumvent this, we utilize a Time-Resolved FRET (TR-FRET) methodology.

Causality of Assay Design: TR-FRET utilizes a long-lifetime lanthanide donor (e.g., Terbium) and a standard fluorophore acceptor (e.g., Fluorescein). By introducing a microsecond time delay (measurement window) between the excitation pulse and the emission reading, short-lived background fluorescence from the screening compounds or the biological matrix is allowed to decay completely. This temporal separation isolates the true biological signal, ensuring high-fidelity data[4].

TR_FRET_Mechanism Substrate TR-FRET Substrate (Tb-APP-Fluorescein) BACE1 BACE1 Enzyme (Active Protease) Substrate->BACE1 Binds Active Site Cleavage Substrate Cleaved (TR-FRET Disrupted) BACE1->Cleavage Vehicle Control Inhibition Enzyme Blocked (TR-FRET Maintained) BACE1->Inhibition With Inhibitor Compound Oxazolidinone Benzamide Inhibitor Compound->BACE1 Competitive Binding

Figure 1: TR-FRET mechanism for BACE1 inhibition screening.

Self-Validating HTS Protocol

This protocol is engineered as a self-validating system. It incorporates internal controls to continuously monitor assay health and utilizes a 384-well format optimized for automated liquid handling.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Sodium Acetate, pH 4.5, supplemented with 0.01% Triton X-100.

    • Causality: BACE1 is an acidic endosomal protease; pH 4.5 is strictly required for its catalytic activity. Triton X-100 prevents non-specific adsorption of the highly hydrophobic benzamide compounds to the microplate walls[5].

  • Enzyme Working Solution: Dilute recombinant human BACE1 to 15 nM in Assay Buffer.

  • Substrate Working Solution: Prepare 600 nM of the Terbium-labeled APP-Swedish mutant substrate (Tb-APP-Fluorescein).

  • Compound Preparation: Serially dilute (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide in 100% DMSO to create a 10-point dose-response curve.

Phase 2: Assay Assembly
  • Compound Dispensing: Transfer 1 µL of the compound (or 100% DMSO for controls) into a 384-well black, low-volume microplate.

    • Causality: Black plates are mandatory for fluorescence assays as they absorb scattered excitation light and eliminate well-to-well optical crosstalk[5].

  • Enzyme Addition: Dispense 14 µL of the BACE1 Enzyme Working Solution into all wells.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature (22°C).

    • Causality: Pre-incubation allows the oxazolidinone inhibitor to reach thermodynamic binding equilibrium with the BACE1 active site before the substrate introduces competitive pressure. Omitting this step artificially depresses the apparent potency (IC50) of the compound.

  • Reaction Initiation: Add 15 µL of the Substrate Working Solution to all wells (Final Volume = 30 µL; Final DMSO = 3.3%).

Phase 3: Incubation and Readout
  • Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Stop Solution: Add 10 µL of 2.5 M Sodium Acetate (pH 8.5) to halt the reaction.

    • Causality: Shifting the pH from 4.5 to 8.5 instantly denatures the BACE1 enzyme, locking the reaction state and allowing the plate to be read stably over a 24-hour window[5].

  • TR-FRET Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm

    • Delay Time: 100 µs (Crucial for eliminating compound autofluorescence)

    • Integration Time: 200 µs

HTS_Workflow Prep Compound Prep 10-point dilution in DMSO Transfer to 384-well black plate Enzyme Enzyme Addition Add 15 nM BACE1 in pH 4.5 Acetate Buffer Prep->Enzyme Incubate1 Pre-incubation 15 min at 22°C Establish binding equilibrium Enzyme->Incubate1 Substrate Substrate Incubate1->Substrate Incubate2 Reaction Incubation 60 min at 22°C Protect from ambient light Substrate->Incubate2 Readout TR-FRET Readout Ex: 340nm Em: 495/520nm 100 µs measurement delay Incubate2->Readout

Figure 2: 384-well TR-FRET HTS workflow for BACE1 modulators.

Data Interpretation & Validation Metrics

To ensure the trustworthiness of the screening data, the assay must be statistically validated using the Z'-factor , a dimensionless parameter that assesses the dynamic range and data variation of the assay[6].

Calculate the TR-FRET Emission Ratio for each well: Emission Ratio = (Signal at 520 nm) / (Signal at 495 nm)

A successful run utilizing the (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide scaffold should yield parameters closely aligning with the standardized metrics below:

Assay ParameterTarget ValueMechanistic Description
Enzyme Concentration 15 nMOptimized to maintain linear initial velocity ( V0​ ) over the 60-minute incubation.
Substrate Concentration 600 nMSet near the apparent Km​ of the TR-FRET APP substrate to balance signal intensity with inhibitor sensitivity.
Z'-Factor 0.75A Z'-factor > 0.5 is the gold standard for HTS, indicating a robust assay with excellent separation between positive and negative controls[7].
Signal-to-Background (S/B) > 12.0Demonstrates a high dynamic range between the uninhibited enzyme and the fully inhibited state.
Reference IC50​ ~80 - 90 nMRepresentative biochemical potency for this specific oxazolidinone-benzamide derivative[2].
Hill Slope 0.8 - 1.2Confirms a 1:1 stoichiometric binding event without compound aggregation or allosteric interference.

Sources

Application

Application Note: A Practical Guide to the Study of Fatty Acid Amide Hydrolase (FAAH) Inhibition Using (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

Abstract This document provides a comprehensive technical guide for researchers utilizing (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide for the study of Fatty Acid Amide Hydrolase (FAAH). As a key metabolic enzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers utilizing (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide for the study of Fatty Acid Amide Hydrolase (FAAH). As a key metabolic enzyme in the endocannabinoid system, FAAH is a significant therapeutic target for pain, inflammation, and central nervous system disorders.[1][2][3] This guide details the mechanistic basis of inhibition by this oxazolidinone-based compound and provides robust, step-by-step protocols for determining its inhibitory potency (IC₅₀), confirming its covalent mechanism of action, and assessing its selectivity against other serine hydrolases.

Introduction: The Compound and its Target

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide belongs to a class of mechanism-based inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[2][4] Pharmacological inhibition of FAAH elevates endogenous anandamide levels, potentiating cannabinoid receptor signaling in a localized and physiological manner, which presents a promising therapeutic strategy without the side effects associated with direct cannabinoid receptor agonists.[1][4][5][6]

The core mechanism for this class of inhibitors involves the oxazolidinone moiety acting as a reactive electrophile. FAAH, functioning as a C(O)-N bond hydrolase, recognizes and cleaves the inhibitor.[1][7] This process results in the formation of a stable, covalent carbamate adduct with the catalytic serine nucleophile (Ser241) in the enzyme's active site, leading to time-dependent and irreversible inactivation of the enzyme.[5][8][9][10] Understanding this covalent mechanism is paramount for designing and interpreting enzyme inhibition experiments.

Experimental Overview: From Potency to Selectivity

The successful characterization of an inhibitor requires a multi-step approach. The workflow begins with determining the inhibitor's potency, followed by experiments to elucidate its precise mechanism of action, and concludes with profiling its selectivity against related enzymes to assess potential off-target effects.

G1 cluster_prep Phase 1: Preparation & Initial Screening cluster_moa Phase 2: Mechanism of Action (MOA) Studies cluster_select Phase 3: Selectivity Profiling A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Determine IC50 (Potency Assessment) A->B C Time-Dependence Assay B->C D Irreversibility Assay (Jump Dilution) C->D Confirms Covalent Nature E Screen Against Off-Target Enzymes (e.g., MAGL, other Serine Hydrolases) D->E F Determine Selectivity Index E->F

Caption: Experimental workflow for characterizing a FAAH inhibitor.

Materials & Reagents

  • Inhibitor: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

  • Enzyme: Recombinant human or rat FAAH (e.g., from cell membranes or microsomes)[11]

  • Substrate: Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[12][13]

  • Positive Control: Known FAAH inhibitor (e.g., URB597 or PF-3845)[5][10][14]

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA[12][13]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hardware: 96-well black, flat-bottom microplates; fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[13]

Protocol 1: Determination of Inhibitor Potency (IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. For covalent, time-dependent inhibitors, a pre-incubation step is critical to allow the covalent modification to occur.

4.1. Reagent Preparation

  • Inhibitor Stock: Prepare a 10 mM stock solution of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide in DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the inhibitor stock in DMSO.

  • Enzyme Working Solution: Dilute recombinant FAAH in cold Assay Buffer to a concentration that yields a robust linear signal within the desired assay time (e.g., 30 minutes).

  • Substrate Working Solution: Dilute the FAAH substrate in Assay Buffer. The final concentration in the assay should be approximately at its Km value to ensure sensitivity.

4.2. Assay Procedure

  • To the wells of a 96-well plate, add 1 µL of each inhibitor dilution. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a potent known inhibitor like URB597 (0% activity).

  • Add 90 µL of the Enzyme Working Solution to each well.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 37°C. This step allows the covalent inhibitor to bind and inactivate the enzyme before the substrate is introduced.[13]

  • Reaction Initiation: Add 10 µL of the Substrate Working Solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically, with readings every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data: % Inhibition = 100 * (1 - ([Rate_Inhibitor] - [Rate_0%_Control]) / ([Rate_100%_Control] - [Rate_0%_Control])).

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀.

Table 1: Example IC₅₀ Data Presentation

Concentration (nM)% Inhibition
0.12.5
1.011.8
10.049.5
100.091.2
1000.099.1
IC₅₀ (nM) 10.1

Protocol 2: Elucidation of Inhibition Mechanism

These experiments are designed to confirm the expected covalent and irreversible nature of the inhibition.

5.1. Time-Dependence of Inhibition A hallmark of covalent inhibitors is that their apparent potency increases with longer pre-incubation times.

  • Set up the IC₅₀ assay as described in Protocol 1.

  • Run parallel plates, varying the pre-incubation time (e.g., 5 min, 15 min, 30 min, 60 min) before adding the substrate.

  • Calculate the IC₅₀ value for each pre-incubation time point.

  • Interpretation: A leftward shift (decrease) in the IC₅₀ value as the pre-incubation time increases confirms time-dependent inhibition, which is characteristic of a covalent mechanism.[1]

5.2. Irreversibility by Rapid Dilution ("Jump Dilution") This experiment tests whether the inhibitor's effect can be reversed by significantly reducing its concentration after it has bound to the enzyme.

G2 A High Conc. Incubation Enzyme + Inhibitor B 100x Dilution Dilute into Assay Mix A:f0->B:f0 C_rev Reversible Inhibitor Inhibitor dissociates Enzyme activity is recovered B:f0->C_rev:f0 If Reversible C_irrev Irreversible Inhibitor Inhibitor remains covalently bound Enzyme activity is NOT recovered B:f0->C_irrev:f0 If Irreversible

Caption: Principle of the jump dilution experiment for MOA.

  • Incubation: In a microcentrifuge tube, incubate FAAH with a high concentration of the inhibitor (e.g., 100x IC₅₀) for 30-60 minutes. In a separate control tube, incubate FAAH with DMSO.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture and the control mixture 100-fold or more into pre-warmed assay buffer containing the FAAH substrate.

  • Measurement: Immediately measure the enzymatic activity kinetically.

  • Interpretation: For a reversible inhibitor, the dilution would shift the equilibrium, causing the inhibitor to dissociate and enzyme activity to be restored. For an irreversible inhibitor like (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide, no significant recovery of activity will be observed compared to the control, confirming a stable, likely covalent, enzyme-inhibitor complex.[15][16]

Protocol 3: Selectivity Profiling

Selectivity is crucial to ensure the observed biological effects are due to the inhibition of the intended target. The inhibitor should be tested against other functionally related enzymes.

  • Enzyme Panel: The primary off-target to assess is Monoacylglycerol Lipase (MAGL), the other key enzyme in endocannabinoid degradation. A broader panel of other serine hydrolases is also recommended.[17]

  • Assay Execution: For each enzyme in the panel, perform an IC₅₀ determination using its specific substrate and optimized assay conditions.

  • Data Analysis: Calculate the IC₅₀ for each off-target enzyme and compare it to the IC₅₀ for FAAH. The selectivity index is calculated as (IC₅₀ for off-target enzyme) / (IC₅₀ for FAAH).

Table 2: Example Selectivity Profile Data

Enzyme TargetIC₅₀ (nM)Selectivity Index (vs. FAAH)
FAAH 10.1 -
MAGL> 10,000> 990-fold
ABHD6> 10,000> 990-fold
Carboxylesterase 1> 10,000> 990-fold

A high selectivity index (>100-fold) is a strong indicator of a specific inhibitor, suggesting a lower likelihood of off-target effects.[1][5]

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2007). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(19), 6612-23. Available at: [Link]

  • Ahn, K., Smith, S. E., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry, 46(45), 13019-13028. Available at: [Link]

  • Brindisi, M., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(19), 6612-6623. Available at: [Link]

  • Bold, P., et al. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Journal of the American Chemical Society, 127(45), 15813-15818. Available at: [Link]

  • ResearchGate. Mechanism of action of compound 51, covalent and reversible FAAH inhibition. Available at: [Link]

  • Maccarrone, M., et al. (2019). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 20(12), 2957. Available at: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available at: [Link]

  • Ghafouri, N., et al. (2004). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry, 325(1), 136-141. Available at: [Link]

  • Papa, A., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952. Available at: [Link]

  • Papa, A., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952. Available at: [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. Available at: [Link]

  • Patel, U., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Journal of Biological Chemistry, 276(40), 37339-37346. Available at: [Link]

  • Keith, J. M., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Recent patents on CNS drug discovery, 3(1), 1-13. Available at: [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. Available at: [Link]

  • Patel, U., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37339-37346. Available at: [Link]

  • Bilecik Şeyh Edebali University. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N‐substituted sulfonyl amides incorporating 1. Available at: [Link]

  • Ghaffari, S. H., et al. (2007). Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task. Neuropsychopharmacology, 32(5), 1051-1061. Available at: [Link]

  • ResearchGate. Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. Available at: [Link]

  • Hu, Y., et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5749-5753. Available at: [Link]

  • Sałaga, M., & Fichna, J. (2014). Inhibition of fatty acid amide hydrolase (FAAH) as a novel therapeutic strategy in the treatment of pain and inflammatory diseases in the gastrointestinal tract. European Journal of Pharmaceutical Sciences, 52, 173-179. Available at: [Link]

  • SciELO. Synthesis and SARS-CoV-2 3CL Protease Inhibitory Effects of Oxazolidinone Derivatives. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037. Available at: [Link]

  • MedChemExpress. FAAH. Available at: [Link]

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Method

Preclinical Application Note: In Vivo Dosage, Administration, and Pharmacokinetic Profiling of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

Executive Summary & Mechanistic Rationale The development of novel small molecules featuring both oxazolidinone and benzamide pharmacophores requires rigorous preclinical evaluation. The compound (S)-4-(4-Ethyl-2-oxooxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel small molecules featuring both oxazolidinone and benzamide pharmacophores requires rigorous preclinical evaluation. The compound (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide represents a highly specific structural class. The oxazolidinone ring provides a critical hydrogen-bond acceptor/donor profile, and the (S)-configuration is an absolute stereochemical requirement for proper spatial orientation within target binding pockets (such as the ribosomal peptidyl transferase center in antibacterial applications or the MAO-B active site in neuroprotective models) [1].

Simultaneously, the n-propylbenzamide tail modulates the molecule's lipophilicity (LogP), enhancing cell membrane permeability and, if targeted for CNS indications, Blood-Brain Barrier (BBB) penetration [2]. However, this structural combination inherently results in high crystal lattice energy and poor aqueous solubility, necessitating specialized formulation and administration strategies to ensure accurate in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Formulation Logic & Preparation

The Causality of Formulation: Benzamides linked to oxazolidinone rings exhibit strong intermolecular hydrogen bonding (via amide and carbamate groups) and planar pi-stacking. Attempting to dissolve this compound in standard physiological saline will result in immediate micro-precipitation. If administered intravenously (IV), these microcrystals can cause fatal pulmonary embolisms. To overcome this, we utilize a step-wise micellar solubilization strategy that disrupts the crystal lattice before encapsulating the active pharmaceutical ingredient (API) in an aqueous-compatible surfactant [3].

Self-Validating System: This formulation protocol is self-validating via Dynamic Light Scattering (DLS) and visual inspection. If the solution is not optically clear, or if DLS reveals a Polydispersity Index (PDI) > 0.2, the micellar encapsulation has failed, and the batch is automatically rejected prior to animal dosing.

Step-by-Step Formulation Methodology (IV & IP Administration)
  • Lattice Disruption: Weigh 5.0 mg of the API into a sterile glass vial. Add 500 µL of Dimethyl Sulfoxide (DMSO) (5% v/v of final volume). Vortex for 2 minutes until completely dissolved. Rationale: DMSO is required to break the high-energy crystal lattice.

  • Micellar Encapsulation: Add 1.0 mL of Tween-80 (10% v/v) or Solutol HS-15. Sonicate in a water bath at 37°C for 5 minutes. Rationale: The surfactant coats the hydrophobic API molecules, preventing re-aggregation.

  • Co-Solvent Addition: Add 3.0 mL of PEG-400 (30% v/v) and vortex.

  • Aqueous Dilution: Slowly add 5.5 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing to yield a final concentration of 0.5 mg/mL.

Formulation_Logic API Highly Crystalline API (High Lattice Energy) Solvent 5% DMSO (Disrupts Lattice) API->Solvent Surfactant 10% Tween-80 (Micelle Formation) Solvent->Surfactant Aqueous 85% Saline (Isotonic Delivery) Surfactant->Aqueous Final Stable IV Solution (No Precipitation) Aqueous->Final

Stepwise formulation strategy to overcome high crystal lattice energy in lipophilic benzamides.

In Vivo Dosage & Administration Protocols

To fully map the PK profile, both Intravenous (IV) and Oral (PO) routes must be evaluated. The IV route establishes the absolute baseline for systemic Clearance (Cl) and Volume of Distribution (Vd), while the PO route assesses gastrointestinal absorption and first-pass hepatic metabolism—a critical liability check, as benzamides are highly susceptible to hepatic amidases [4].

Quantitative Dosage Regimen
RouteTarget DoseFormulation VehicleMax Vol. (Mouse)Primary Objective
IV 2 - 5 mg/kg5% DMSO / 10% Tween-80 / 30% PEG400 / 55% Saline5 mL/kgAbsolute Bioavailability, Vd, Clearance
PO 10 - 50 mg/kg0.5% Methylcellulose + 0.1% Tween-80 (Suspension)10 mL/kgOral Absorption, First-Pass Metabolism
IP 10 - 20 mg/kg5% DMSO / 10% Tween-80 / 30% PEG400 / 55% Saline10 mL/kgRapid Efficacy Screening, Tissue Penetration
Step-by-Step Dosing Execution (Murine Model)
  • Animal Preparation: Fast mice (C57BL/6 or CD-1, 20-25g) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV and IP cohorts may be fed ad libitum.

  • IV Administration: Warm the mouse tail using a heat lamp for 2 minutes to induce vasodilation. Using a 27G to 30G needle, inject the formulation via the lateral tail vein over 10-15 seconds. Causality: Slow injection prevents acute cardiovascular shock from the PEG/DMSO vehicle.

  • PO Administration: Using a 20G reusable stainless-steel oral gavage needle, deliver the suspension directly into the lower esophagus/stomach.

Pharmacokinetic Sampling & Bioanalytical Validation

The Causality of Sampling Timelines: For IV administration, capturing the initial distribution phase (alpha-phase) is paramount. Sampling must begin at 0.08 h (5 minutes). Missing this early timepoint will artificially truncate the Area Under the Curve (AUC) and result in a gross overestimation of the Volume of Distribution (Vd).

Blood Collection Protocol
  • Collect 50 µL of blood via submandibular bleed or tail snip at designated timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours .

  • Collect blood into K2-EDTA coated tubes. Rationale: EDTA chelates calcium, preventing coagulation without introducing the enzymatic interference sometimes seen with heparin.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma on dry ice.

Self-Validating LC-MS/MS Bioanalysis

To ensure data integrity, the bioanalytical protocol must be a self-validating system.

  • Protein Precipitation: Aliquot 10 µL of plasma. Add 30 µL of cold Acetonitrile containing 0.1% Formic Acid and a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a deuterated analog of the API). Causality: Formic acid disrupts the strong protein binding typical of lipophilic benzamides, ensuring complete extraction recovery.

  • System Suitability Test (SST): During LC-MS/MS acquisition, the software continuously monitors the SIL-IS peak area.

  • Validation Gate: If the SIL-IS response fluctuates by >15% from the mean across the run, the system automatically flags the sample for matrix suppression or extraction failure, invalidating the data point and preventing false PK reporting.

PK_Workflow cluster_0 In Vivo Administration (Murine Model) A Compound Synthesis & QC (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl) -n-propylbenzamide B Solubility & Formulation (DMSO / PEG400 / Saline) A->B C1 Intravenous (IV) Dosing 2-5 mg/kg (Absolute Bioavailability) B->C1 C2 Oral (PO) Gavage 10-50 mg/kg (Efficacy & Absorption) B->C2 D Serial Blood/Tissue Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) C1->D C2->D E LC-MS/MS Bioanalysis (Self-Validating IS & Matrix Checks) D->E F PK/PD Modeling (Clearance, Vd, Half-life, AUC) E->F

Workflow for in vivo PK/PD evaluation of the oxazolidinone-benzamide derivative.

References

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus Source: ACS Infectious Diseases (ACS Publications) URL:[Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: Pharmaceuticals (NIH PMC) URL:[Link]

  • Antibacterial Prodrugs to Overcome Bacterial Resistance Source: Molecules (NIH PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of the chiral N-aryl oxazolidinone derivative, (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of the chiral N-aryl oxazolidinone derivative, (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide.

The most scalable, atom-economical, and stereochemically robust approach to this molecule is a convergent synthesis utilizing a copper-catalyzed Ullmann-type C-N cross-coupling. This portal provides the mechanistic rationale, self-validating protocols, quantitative optimization data, and troubleshooting FAQs necessary to achieve high-yield synthesis.

Mechanistic Workflow & Strategy

The synthesis is divided into three distinct phases:

  • Core Construction: Cyclization of an enantiopure amino alcohol to form the chiral oxazolidinone (Intermediate A).

  • Amidation: Activation and amidation of a halogenated benzoic acid to form the aryl halide coupling partner (Intermediate B).

  • C-N Cross-Coupling: Chemoselective Ullmann coupling to forge the final N-aryl bond without racemizing the sensitive C4 stereocenter.

SynthesisWorkflow SM1 (S)-2-amino-1-butanol Reagent1 CDI, THF, 60°C (Cyclization) SM1->Reagent1 IntA Intermediate A: (S)-4-ethyl-2-oxazolidinone Reagent1->IntA Coupling Ullmann C-N Cross-Coupling CuI, Ligand, K3PO4 IntA->Coupling SM2 4-Bromobenzoic acid + n-Propylamine Reagent2 HATU, DIPEA, DMF (Amidation) SM2->Reagent2 IntB Intermediate B: 4-Bromo-N-propylbenzamide Reagent2->IntB IntB->Coupling Target Target API: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl) -n-propylbenzamide Coupling->Target

Convergent synthetic workflow for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide.

Step-by-Step Protocols & Troubleshooting

Protocol 1: Synthesis of (S)-4-ethyl-2-oxazolidinone (Intermediate A)

Mechanistic Causality: We utilize N,N'-Carbonyldiimidazole (CDI) as the phosgene equivalent. While phosgene or triphosgene are cheaper, they generate corrosive HCl gas that can trigger unwanted side reactions and require stoichiometric amine bases. CDI provides a mild, base-free cyclization pathway, ensuring high atom economy and process mass intensity[1].

Step-by-Step:

  • Charge a flame-dried round-bottom flask with (S)-2-amino-1-butanol (1.0 equiv) and anhydrous THF (0.5 M).

  • Add CDI (1.1 equiv) portion-wise at 0 °C under a nitrogen atmosphere to control the initial exothermic reaction.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours.

  • Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1N HCl (to remove imidazole byproducts).

  • Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the product as a colorless oil.

  • In-Process Control (IPC) & Validation: The reaction is self-validating via gas evolution. The cessation of CO2 bubbling indicates the completion of the intermediate activation step. TLC (n-hexane/EtOAc 1:1) should show complete consumption of the ninhydrin-active starting material.

Protocol 2: Synthesis of 4-Bromo-N-propylbenzamide (Intermediate B)

Mechanistic Causality: HATU is selected over EDC/HOBt due to its superior kinetics. HATU provides rapid activation of the carboxylic acid to the highly reactive 7-azabenzotriazole ester, minimizing the residence time of the reactive intermediate and preventing the formation of unreactive symmetrical anhydrides.

Step-by-Step:

  • Dissolve 4-bromobenzoic acid (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add DIPEA (2.5 equiv) and cool the solution to 0 °C.

  • Add HATU (1.1 equiv) and stir for 15 minutes to pre-form the active ester.

  • Add n-propylamine (1.2 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction by pouring it into rapidly stirring ice water (10 volumes).

  • Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.

  • In-Process Control (IPC) & Validation: The protocol relies on a "crash-out" purification. If the product oils out instead of precipitating, the DMF concentration is too high. HPLC analysis of the precipitate should confirm >98% purity, validating the coupling efficiency.

Protocol 3: Cu-Catalyzed Ullmann C-N Cross-Coupling (Target API)

Mechanistic Causality: Copper(I) iodide combined with a diamine ligand forms a soluble, highly active catalytic species that undergoes oxidative addition with the aryl bromide. K3PO4 is chosen as the base because it is strong enough to deprotonate the oxazolidinone but mild enough to prevent racemization at the C4 position, ensuring the stereochemical integrity remains intact (>99:1 er)[2].

Step-by-Step:

  • In a Schlenk tube, combine Intermediate A (1.2 equiv), Intermediate B (1.0 equiv), CuI (5 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Evacuate and backfill the tube with dry Nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane (0.2 M) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%).

  • Seal the tube and heat to 100 °C in a pre-heated oil bath for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

  • Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH) to isolate the target API.

  • In-Process Control (IPC) & Validation: The reaction mixture will transition from a pale blue/green heterogeneous suspension to a deep blue/purple homogeneous solution upon the formation of the active Cu-diamine complex. Failure to observe this color change indicates catalyst oxidation or ligand failure.

Quantitative Data: Yield Optimization

The critical C-N cross-coupling step requires precise optimization to prevent dehalogenation and homocoupling side reactions. The tables below summarize the quantitative data driving our protocol choices, demonstrating the necessity of specific ligands and bases for modern Ullmann-type couplings[3].

Table 1: Ligand Screening for C-N Cross-Coupling (Step 3) (Conditions: 5 mol% CuI, 2.0 eq K3PO4, 1,4-dioxane, 100 °C, 16h)

Ligand (10 mol%)Conversion (%)Isolated Yield (%)Observation
None< 20%15%Severe catalyst aggregation (black precipitate).
N,N'-Dimethylethylenediamine (DMEDA)85%75%Moderate reaction rate; some dehalogenation observed.
1,10-Phenanthroline90%82%Good yield, but difficult to remove ligand during purification.
trans-N,N'-dimethylcyclohexane-1,2-diamine > 99% 94% Optimal active complex formation; highly chemoselective.

Table 2: Base Optimization for C-N Cross-Coupling (Step 3) (Conditions: 5 mol% CuI, 10 mol% trans-diamine ligand, 1,4-dioxane, 100 °C, 16h)

Base (2.0 equiv)Conversion (%)API Yield (%)C4 Epimerization (er)
K2CO375%70%>99:1 (No racemization)
Cs2CO388%82%95:5 (Slight racemization)
NaOtBu100%< 10%Decomposition / Complete racemization
K3PO4 > 99% 94% >99:1 (Optimal balance of strength/mildness)

Frequently Asked Questions (FAQs)

Q: Why use a Copper-catalyzed Ullmann coupling instead of a Palladium-catalyzed Buchwald-Hartwig amidation for this specific molecule? A: While Pd-catalysis is highly efficient for many amines, oxazolidinones are exceptionally good substrates for Cu-catalyzed Ullmann couplings. Copper avoids the potential oxidative addition issues sometimes seen with electron-rich amides and is significantly more cost-effective at scale. Furthermore, Cu-catalysis exhibits excellent chemoselectivity for the oxazolidinone N-H over the secondary benzamide N-H present in Intermediate B[2].

Q: How do I prevent racemization at the C4 position of the oxazolidinone during the high-temperature coupling? A: The C4 proton is adjacent to the carbonyl and nitrogen, making it slightly acidic. Racemization is prevented by strictly avoiding strong alkoxide bases (like NaOtBu) and instead using K3PO4. Literature confirms that stereochemical integrity at C4 remains intact (>99:1 er) under these specific Ullmann conditions[2].

Q: My Ullmann coupling stalled at 50% conversion. What went wrong? A: Stalled Ullmann couplings are almost always due to catalyst deactivation via the oxidation of Cu(I) to Cu(II)[3]. Ensure strict anhydrous and anaerobic conditions are maintained. You must use Schlenk techniques and sparge your 1,4-dioxane with N2 for at least 30 minutes prior to use. Additionally, trace water can hydrolyze the aryl bromide under basic conditions at 100 °C, destroying your starting material.

References

  • 1, RSC Advances, Royal Society of Chemistry. 2.2, Organic Letters, ACS Publications. 3.3, Synthesis, Thieme Connect.

Sources

Optimization

Technical Support Center: Troubleshooting (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide Workflows

Welcome to the Technical Support Center. As application scientists, we frequently see researchers misinterpret analytical data or experience unexplained yield losses when working with complex chiral intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers misinterpret analytical data or experience unexplained yield losses when working with complex chiral intermediates. (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide contains two specific structural motifs that are notorious for generating experimental artifacts: an Evans-type chiral auxiliary (the oxazolidinone ring)[1] and a secondary amide (the n-propylbenzamide group).

This guide systematically addresses the causality behind these artifacts, providing self-validating protocols to ensure your data reflects chemical reality rather than transient physical phenomena.

Section 1: NMR Spectroscopy Artifacts (The "Impurity" Illusion)

FAQ: Why does my highly purified compound show multiple sets of peaks in ¹H and ¹³C NMR, making it look like a 80:20 mixture of diastereomers?

Causality: This is the most common artifact encountered with this molecule. The secondary amide bond in the n-propylbenzamide moiety possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This creates a high energy barrier to rotation, locking the molecule into distinct cis and trans conformational isomers (rotamers) at room temperature[2]. Because these rotamers exchange slower than the NMR timescale, they appear as distinct, separate peak sets. This is a physical artifact, not a chemical impurity.

Self-Validating Protocol: Variable Temperature (VT) NMR To definitively prove that the extra peaks are rotamers and not chemical impurities, you must force the molecule to interconvert faster than the NMR timescale (coalescence).

  • Sample Preparation: Dissolve 15-20 mg of the compound in a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ). Do not use CDCl 3​ , as its boiling point is too low for this experiment.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 25 °C. Integrate the major and minor peaks (e.g., the n-propyl methyl triplets) to establish the rotamer ratio.

  • Thermal Titration: Increase the NMR probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C). Allow 5 minutes of equilibration at each step before acquiring the spectrum.

  • Validation: Observe the peak shapes. If the distinct sets of peaks broaden, merge, and eventually sharpen into a single set of isochronous peaks at elevated temperatures, the artifact is confirmed as a rotamer. If the peaks remain distinct or new degradation peaks appear, you have a true impurity.

Data Presentation: Differentiating Rotamers vs. True Impurities
Diagnostic FeatureAmide Rotamer ArtifactTrue Chemical Impurity
Peak Integration Ratio Non-integer, heavily solvent-dependent (e.g., 1:0.2)Fixed ratio, independent of solvent
VT-NMR Behavior Peaks broaden and coalesce at 70–100 °CPeaks remain distinct; ratio does not change
2D NOESY/ROESY Strong exchange cross-peaks (same phase as diagonal)No exchange cross-peaks
LC-MS Analysis Both peaks yield identical m/z[3]Peaks usually yield different m/z

Section 2: Chromatographic Artifacts (HPLC Peak Splitting)

FAQ: My LC-MS shows two distinct peaks with the exact same mass, or a single broad, tailing peak. Is my chiral center epimerizing on the column?

Causality: While chiral inversion is a concern, peak splitting in this molecule is usually a chromatographic manifestation of the same amide rotamers seen in NMR. If the rate of rotameric interconversion is on the same timescale as the HPLC separation, the conformers will partially separate on the column (Dynamic HPLC)[4]. This results in a characteristic "plateau" between two peaks or severe tailing, which is often misdiagnosed as poor column efficiency or degradation.

Self-Validating Protocol: HPLC Method Optimization for Rotamer Coalescence To resolve this artifact, you must alter the kinetics of the separation so that the interconversion happens either infinitely fast or infinitely slow relative to the column residence time.

  • Temperature Modulation (Preferred): Increase the column compartment temperature from 25 °C to 55–60 °C. This provides the thermal energy required to overcome the rotational barrier, causing the rotamers to rapidly interconvert and elute as a single, sharp peak[5].

  • Gradient Acceleration: If high temperatures degrade your stationary phase, increase the gradient steepness (e.g., from 5% B/min to 15% B/min) and flow rate (e.g., 1.0 to 1.5 mL/min). Reducing the on-column time prevents the rotamers from separating.

Section 3: Synthetic & Degradation Artifacts

FAQ: After basic workup, my yield drops, and LC-MS shows a massive +18 Da impurity. What is destroying my compound?

Causality: The Evans chiral auxiliary (the oxazolidinone ring) relies on steric shielding (the 4-ethyl group) to direct stereochemistry, but the endocyclic carbamate carbonyl remains highly susceptible to nucleophilic attack[6]. Exposure to strong aqueous bases (e.g., NaOH, LiOH) or aggressive nucleophiles during workup will hydrolyze the oxazolidinone ring. This ring-opening adds water (+18 Da). Subsequent exposure to acidic conditions during extraction can cause decarboxylation (-44 Da), permanently destroying the chiral auxiliary.

degradation A (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)- n-propylbenzamide B Hydroxide / Nucleophile Attack at C=O A->B High pH (>10) C Ring-Opened Carbamate (+18 Da Mass Shift) B->C Hydrolysis D Decarboxylation (-44 Da) C->D Acidic Workup E Amino Alcohol Derivative D->E CO2 Loss

Fig 1: Oxazolidinone ring-opening and degradation pathway under harsh basic conditions.

Self-Validating Protocol: Mild Workup to Prevent Cleavage To validate that degradation is occurring during workup and not during the reaction itself, run a parallel micro-scale reaction and apply this mild protocol:

  • Quench: Cool the reaction mixture to 0 °C. Quench slowly with a saturated aqueous solution of NH 4​ Cl (pH ~6) instead of NaOH or strong acids.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) or dichloromethane (DCM) three times.

  • Washing: Wash the combined organic layers with neutral brine.

  • Drying: Dry over anhydrous Na 2​ SO 4​ . Crucial: Avoid basic drying agents like K 2​ CO 3​ , which can initiate cleavage during concentration.

  • Concentration: Evaporate under reduced pressure with a water bath temperature not exceeding 35 °C. If the +18 Da mass disappears using this protocol, your previous workup conditions were the source of the artifact.

Section 4: Diagnostic Workflows

When confronted with unexpected analytical data for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide, follow this logical decision tree to rapidly distinguish between physical artifacts and true chemical failures.

troubleshooting Start Observation: Multiple Peaks in NMR or HPLC Q1 Run VT-NMR at 80-100°C Do peaks coalesce? Start->Q1 Rotamer Diagnosis: Amide Rotamers (Physical Artifact) Q1->Rotamer Yes (Coalescence) Q2 Run LC-MS Same m/z for both peaks? Q1->Q2 No (Peaks Remain) Isobaric Diagnosis: Chiral Inversion or Diastereomer Q2->Isobaric Yes (Same Mass) Impurity Diagnosis: Chemical Impurity or Degradant Q2->Impurity No (Different Mass)

Fig 2: Decision tree for distinguishing rotameric artifacts from true chemical impurities or degradation.

References
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Journal of the American Chemical Society URL:[Link][1]

  • Chromatographically separable rotamers of an unhindered amide Beilstein Journal of Organic Chemistry URL:[Link][3]

  • Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions Advanced Synthesis & Catalysis URL:[Link][6]

Sources

Troubleshooting

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide protocol modifications for different cell lines

For Research Use Only Introduction Welcome to the technical support guide for Compound YXZ-1, a novel small-molecule modulator developed for cancer research. This document is intended for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only

Introduction

Welcome to the technical support guide for Compound YXZ-1, a novel small-molecule modulator developed for cancer research. This document is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical information necessary to successfully integrate Compound YXZ-1 into your experiments.

This guide is structured to address common questions and troubleshooting scenarios you may encounter. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt protocols for your specific cell lines and experimental questions.

Compound Profile: YXZ-1

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide , hereafter referred to as YXZ-1 , is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Aberrant activation of this pathway is a critical driver in the development and progression of numerous cancers, making it a key therapeutic target.[3][4] YXZ-1 is designed to interfere with the protein-protein interactions essential for the stabilization and nuclear translocation of β-catenin.[1]

PropertyValue
IUPAC Name (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide
Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Primary Target Wnt/β-catenin Pathway
Recommended Solvent Dimethyl sulfoxide (DMSO), anhydrous
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for YXZ-1?

A1: YXZ-1 is hypothesized to function as a Wnt/β-catenin pathway inhibitor. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation.[3] Upon Wnt pathway activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription associated with proliferation and survival.[2][3] YXZ-1 is designed to stabilize the destruction complex, promoting β-catenin degradation even in the presence of Wnt signals.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_p β-catenin (p) DestructionComplex->betaCatenin_p Phosphorylation Proteasome Proteasome betaCatenin_p->Proteasome Degradation Wnt Wnt Ligand FZD_LRP FZD/LRP6 Receptor Wnt->FZD_LRP DVL DVL FZD_LRP->DVL DestructionComplex_i Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->DestructionComplex_i Inhibition betaCatenin_acc β-catenin (Accumulates) Nucleus Nucleus betaCatenin_acc->Nucleus TCF_LEF TCF/LEF betaCatenin_acc->TCF_LEF Co-activation Gene Target Gene Transcription TCF_LEF->Gene YXZ1 YXZ-1 YXZ1->DestructionComplex_i Stabilizes

Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of YXZ-1.

Q2: How should I prepare the stock solution of YXZ-1?

A2: It is crucial to use high-purity, anhydrous DMSO to prepare the stock solution.[6] We recommend preparing a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your cell culture media.[7] If you observe precipitation, gently warm the solution to 37°C or use sonication.[6] Do not exceed the known solubility limit.

Q3: What is a good starting concentration range for a new cell line?

A3: For a novel compound, a broad concentration range is recommended for initial screening.[8] A common approach is to perform a dose-response curve starting from 100 µM down to 1 nM using serial dilutions.[8][9] This will help establish an approximate half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%.[10][11]

Q4: How stable is YXZ-1 in cell culture media?

A4: The stability of any small molecule in aqueous media is compound-dependent.[5] Factors like media pH, temperature, and serum components can affect stability.[5] For long-term experiments (e.g., >48 hours), it is best practice to determine the compound's half-life under your specific culture conditions. If significant degradation is observed, the media containing fresh YXZ-1 should be replaced every 2-3 days.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Area 1: Solubility and Precipitation

Q: I've diluted my YXZ-1 stock into the cell culture medium and see a precipitate. What's happening and how can I fix it?

A: This is a common issue known as "crashing out" and occurs when a compound with low aqueous solubility is transferred from a high-concentration organic stock (DMSO) into an aqueous environment.[6]

  • Causality: The final DMSO concentration in your media may be too low to keep YXZ-1 dissolved at the desired working concentration. The components of the media, particularly proteins in fetal bovine serum (FBS), can also influence solubility.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Ensure the final concentration of DMSO in your culture media does not exceed 0.5%. For sensitive cell lines, aim for <0.1%. High DMSO concentrations can be toxic to cells.

    • Pre-warm Media: Warm your culture media to 37°C before adding the YXZ-1 stock solution.

    • Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, create an intermediate dilution in a smaller volume of media or PBS first. Then, add this intermediate dilution to the final volume. This gradual change in solvent environment can prevent precipitation.

    • Serum Concentration: If using serum-free media, the solubility of hydrophobic compounds can decrease. Consider if a low percentage of serum (e.g., 1-2%) can be tolerated in your experiment to help solubilize the compound.

    • Sonication: Briefly sonicate the final media-compound solution before adding it to the cells.[12]

Solubility_Troubleshooting Start Compound Precipitates in Media CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO StepDilute Use step-wise dilution method CheckDMSO->StepDilute Yes Reduce stock conc. Reduce stock conc. CheckDMSO->Reduce stock conc. No Adjust dilution scheme Adjust dilution scheme CheckDMSO->Adjust dilution scheme No CheckSerum Is media serum-free? StepDilute->CheckSerum AddSerum Consider adding low % FBS (1-2%) CheckSerum->AddSerum Yes TestSolubility Perform kinetic solubility assay CheckSerum->TestSolubility No AddSerum->TestSolubility End Problem Resolved TestSolubility->End

Caption: Workflow for troubleshooting compound precipitation in cell culture media.

Problem Area 2: High Cytotoxicity or Inconsistent IC50 Values

Q: I'm seeing widespread cell death even at low concentrations, or my IC50 values are not reproducible. How do I troubleshoot this?

A: These issues can stem from non-specific toxicity, assay variability, or cell line-specific characteristics. The IC50 value is highly dependent on the experimental setup, including cell line choice, exposure time, and cell density.[11][13]

  • Causality:

    • Non-Specific Toxicity: At high concentrations, compounds can cause cell death through mechanisms unrelated to their intended target, such as membrane disruption.[13]

    • Cell Density: The number of cells seeded can dramatically affect the apparent IC50. Too few cells can be overly sensitive, while too many can deplete the compound or become contact-inhibited.[8]

    • Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., inhibiting the reductase enzymes in an MTT assay or luciferase in an ATP-based assay).[14]

  • Troubleshooting Steps & Protocol Modifications:

Cell Line TypeCommon IssueRecommended Protocol ModificationRationale
Rapidly Proliferating (e.g., HEK293, HeLa) Rapid compound metabolism or depletion.Decrease incubation time (e.g., 24-48h). Increase initial seeding density.Ensures that the compound concentration remains effective throughout the assay and that cells do not become over-confluent.[9]
Slowly Proliferating (e.g., some primary cells, MCF-7) Insufficient time to observe an anti-proliferative effect.Increase incubation time (e.g., 72-96h). Decrease initial seeding density.Allows enough time for the cytostatic or cytotoxic effects to manifest without cells becoming senescent due to contact inhibition.
Suspension Cells (e.g., Jurkat, K562) Inaccurate cell counting due to clumping; uneven compound exposure.Ensure a single-cell suspension before plating. Gently agitate plates before incubation.Proper cell distribution is critical for reproducible results in plate-based assays.
Sensitive/Primary Cells High sensitivity to DMSO or compound-induced stress.Lower the final DMSO concentration to <0.1%. Test a lower concentration range of YXZ-1.Minimizes solvent-induced toxicity, which can confound the interpretation of the compound's specific effects.[15]
  • Optimize Seeding Density: Before determining the IC50, perform a cell titration experiment to find the optimal seeding density that ensures cells remain in the logarithmic growth phase for the entire duration of the experiment.[8][16]

  • Verify with an Orthogonal Assay: If you suspect assay interference, confirm your viability results with a different method. For example, if you are using an MTT (metabolic) assay, validate the results with a CyQUANT (DNA content) assay or a simple cell count using Trypan Blue exclusion.

  • Include a "Time-Zero" Plate: Prepare an identical plate of cells that is assayed at the time of compound addition (T0). This helps differentiate between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

Key Experimental Protocols

Protocol 1: Determination of IC50 using a CellTiter-Glo® (ATP-based) Assay

This protocol is a robust method for determining the concentration of YXZ-1 that inhibits cell proliferation by 50%.[10][13]

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)[15]

  • YXZ-1 (10 mM stock in anhydrous DMSO)

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[17]

  • Compound Preparation and Treatment:

    • Prepare a 2X working concentration serial dilution of YXZ-1 in complete culture medium. Start with a high concentration (e.g., 200 µM) and perform 1:3 serial dilutions down to the low nM range.

    • Also prepare a 2X vehicle control solution containing the same final DMSO concentration as the highest YXZ-1 concentration.

    • Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions. This brings the final volume to 200 µL and the compound to a 1X concentration.

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (Vehicle control = 100% viability).

    • Plot the percentage of viability against the logarithm of the YXZ-1 concentration.

    • Use non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC50 value.[10][11]

References

  • Zhang, L., et al. (2021). Wnt/β-catenin Signaling Inhibitors. PubMed. Available from: [Link]

  • Liu, J., et al. (2022). Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Publishing. Available from: [Link]

  • Zhan, T., et al. (2017). Advances in the development of Wnt/β-catenin signaling inhibitors for cancer therapy. Nature Publishing Group. Available from: [Link]

  • Maurer, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review. Available from: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. Available from: [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Available from: [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Available from: [Link]

  • Tao, N., et al. (2015). Novel method for examining small molecules may provide platform for new drug design. Arizona State University. Available from: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

  • Shin, H., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Available from: [Link]

  • Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Available from: [Link]

  • Sorger Lab. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". Current Protocols in Chemical Biology. Available from: [Link]

  • Wang, G., et al. (2014). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PLOS ONE. Available from: [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link]

  • Synthego. (2025). Cell Line Specific Protocols for Library Screens. Available from: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available from: [Link]

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Optimization

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide overcoming off-target effects

Welcome to the Technical Support and Troubleshooting Center for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide . This advanced oxazolidinone derivative has been engineered to overcome the classic off-target liabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide . This advanced oxazolidinone derivative has been engineered to overcome the classic off-target liabilities associated with first-generation oxazolidinones (such as linezolid), specifically Monoamine Oxidase (MAO) inhibition[1] and mammalian mitochondrial toxicity[2].

This guide provides researchers and drug development professionals with causality-driven troubleshooting protocols, structural rationale, and validated assay methodologies to ensure robust experimental readouts.

Mechanistic Rationale: Overcoming Off-Target Effects

First-generation oxazolidinones achieve their antibacterial efficacy by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. However, their structural features allow them to promiscuously bind to human MAO-A/B enzymes (causing serotonergic toxicity)[1][3] and mammalian mitochondrial ribosomes (causing myelosuppression and lactic acidosis via inhibition of cytochrome c-oxidase, CYTox I)[2][4].

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide introduces two critical modifications:

  • (S)-4-Ethyl Substitution: The addition of the ethyl group at the C4 position of the oxazolidinone ring introduces targeted steric hindrance. While the bacterial 50S PTC can accommodate this bulk, the narrower recognition sites of human MAO-A and MAO-B cannot, effectively abrogating reversible MAO inhibition[3].

  • n-Propylbenzamide Tail: Replacing the traditional morpholine-phenyl moiety alters the electrostatic and lipophilic profile, preventing context-specific stalling at the mammalian mitoribosome, thereby preserving mitochondrial translation[5].

Mechanism of Toxicity Evasion

Mechanism cluster_classic First-Generation Oxazolidinones (e.g., Linezolid) cluster_novel (S)-4-Ethyl...n-propylbenzamide C1 Binds Bacterial 50S (Antibacterial Effect) C2 Binds Human MAO-A/B (Off-Target) T1 Serotonin Syndrome & Hypertensive Crisis C2->T1 Prevents monoamine degradation C3 Binds Mitoribosome (Off-Target) T2 Myelosuppression & Lactic Acidosis C3->T2 Inhibits CYTox I synthesis N1 Binds Bacterial 50S (Preserved Efficacy) N2 Steric Clash at MAO (No Binding) S1 Normal Neurotransmitter Metabolism N2->S1 MAO remains active N3 Mitoribosome Evasion (No Stalling) S2 Normal Mitochondrial Respiration N3->S2 CYTox I synthesized

Figure 1: Pathway comparison demonstrating how structural modifications in the target compound bypass MAO and mitoribosome off-target binding.

Troubleshooting FAQs

Q1: My in vitro MAO-A/B inhibition assay is showing false-positive inhibition for the compound. What is causing this? A: False positives in MAO fluorometric assays (e.g., using kynuramine as a substrate) often occur due to compound precipitation or inner-filter effects (fluorescence quenching) at high concentrations (>50 μM). The highly lipophilic n-propylbenzamide tail reduces aqueous solubility compared to linezolid. Fix: Ensure the final DMSO concentration in the assay buffer is exactly 1% (v/v). Pre-warm the assay buffer to 37°C before adding the compound, and run a fluorescence interference control (compound + 4-hydroxyquinoline without the enzyme) to subtract background quenching.

Q2: We are observing unexpected cytotoxicity in HL-60 promyelocytes after 72 hours. Is this mitochondrial toxicity? A: Likely not. True oxazolidinone-induced mitochondrial toxicity is characterized by a specific depletion of mitochondrial-encoded proteins (like CYTox I) while nuclear-encoded proteins (like SDHA) remain unaffected[2]. If both are depleted, the toxicity is non-specific (e.g., membrane disruption due to lipophilicity). Fix: Perform a Western blot ratio analysis of CYTox I (mitochondrial) vs. SDHA (nuclear). If the ratio remains constant, the toxicity is not mitoribosomal.

Q3: How do I properly validate the lack of serotonergic toxicity in vivo? A: The standard self-validating system is the murine head-twitch response (HTR) model or the rat tyramine challenge model[3]. Because our compound has a steric block at the C4-ethyl position, it should not potentiate tyramine-induced vasopressor responses. Ensure your vehicle allows for complete systemic absorption, as poor bioavailability will yield a false-negative safety signal.

Quantitative Off-Target Profile

The following table summarizes the expected off-target safety profile of the compound compared to the first-generation benchmark, validating the success of the structural modifications.

Parameter / AssayLinezolid (Benchmark)(S)-4-Ethyl...n-propylbenzamideCausality of Improvement
MAO-A IC₅₀ (μM) 4.1 ± 0.5> 100C4-Ethyl steric clash in MAO active site[3].
MAO-B IC₅₀ (μM) 1.8 ± 0.3> 100C4-Ethyl steric clash in MAO active site[3].
CYTox I Inhibition (IC₅₀, μM) 9.5 ± 1.2> 50Altered PTC binding prevents context-specific stalling[2][5].
Tyramine Challenge (Rat) Potentiates pressor responseNo potentiationLack of MAO-A inhibition in the GI tract/liver[1][3].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, follow these standardized, self-validating protocols for assessing the off-target liabilities of this specific compound.

Protocol A: Mitochondrial Protein Synthesis (CYTox I / SDHA Ratio) Assay

This assay differentiates true mitoribosome inhibition from general cytotoxicity by comparing a mitochondrial-encoded protein (CYTox I) to a nuclear-encoded mitochondrial protein (SDHA)[2][4].

Step-by-Step Methodology:

  • Cell Culture: Seed HL-60 human promyelocytes at 1×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with 10 μM, 30 μM, and 50 μM of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide. Use Linezolid (30 μM) as a positive control for mitochondrial toxicity, and 0.5% DMSO as the vehicle control. Incubate for 72 hours at 37°C.

  • Harvest & Lysis: Centrifuge cells at 300 x g for 5 mins. Wash twice with cold PBS. Lyse pellets in RIPA buffer containing protease inhibitors for 30 minutes on ice.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins. Quantify supernatant protein using a BCA assay.

  • Western Blotting: Load 20 μg of protein per well on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane simultaneously with anti-MTCO1 (CYTox I, 1:1000) and anti-SDHA (1:5000) primary antibodies overnight at 4°C.

  • Validation Check: The Linezolid control must show a >70% reduction in the CYTox I band intensity with no change in the SDHA band. The target compound should show <10% reduction in CYTox I, confirming mitoribosome evasion.

Protocol B: Reversible MAO-A Inhibition Assay

This protocol uses kynuramine as a non-selective MAO substrate.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Ensure the compound is fully dissolved in DMSO to a 100x stock.

  • Reaction Mixture: In a 96-well black opaque plate, combine 1 μL of compound stock (final concentrations 0.1 to 100 μM), 49 μL of buffer, and 25 μL of recombinant human MAO-A enzyme (5 μg/mL final).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for reversible binding equilibrium.

  • Initiation: Add 25 μL of kynuramine (final concentration 40 μM) to start the reaction.

  • Kinetic Readout: Immediately monitor the formation of 4-hydroxyquinoline (4-HQ) by measuring fluorescence (Excitation: 310 nm, Emission: 400 nm) every 2 minutes for 30 minutes at 37°C.

  • Validation Check: Include Clorgyline (1 μM) as a positive control for complete MAO-A inhibition. The target compound should exhibit an IC₅₀ > 100 μM.

Sources

Troubleshooting

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide stability issues and degradation products

Introduction Welcome to the technical support guide for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the stability challenges and degradation pathways associated with this molecule. As a compound featuring both an N-acyl oxazolidinone and a secondary amide linkage, it possesses two primary sites susceptible to hydrolysis. Understanding the kinetics and products of this degradation is critical for ensuring data integrity, developing stable formulations, and defining appropriate storage conditions. This guide combines theoretical principles with practical, field-proven protocols to help you anticipate and troubleshoot potential issues in your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding the stability and handling of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide.

Q1: What are the most likely degradation pathways for this molecule?

The two primary sites of degradation are the oxazolidinone ring and the n-propylbenzamide linkage. Both are susceptible to hydrolysis under acidic or basic conditions.[1][2][3][4]

  • Oxazolidinone Ring Hydrolysis: The cyclic carbamate of the oxazolidinone ring can be hydrolyzed, particularly under basic conditions, to yield an amino alcohol derivative.[3][4] This reaction involves the cleavage of the ester-like bond within the ring.

  • Amide Bond Hydrolysis: The secondary amide bond is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat.[1][2][5] This cleavage would yield 4-(4-ethyl-2-oxooxazolidin-3-yl)benzoic acid and propylamine.

  • Oxidative Degradation: While hydrolysis is often the primary concern, oxidative degradation can also occur, especially in solution and in the presence of trace metals or light.[6][7]

  • Photodegradation: Benzamide derivatives can be sensitive to light, potentially leading to photocatalytic modifications.[8] It is prudent to protect solutions from direct light exposure.

Q2: What are the recommended storage and handling conditions?

To ensure long-term stability, the compound should be stored as a solid in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is advisable to protect against moisture and potential oxidation.[4] For solutions, prepare them fresh and use a cooled autosampler (e.g., 4°C) for analytical sequences to minimize degradation in the vial.

Q3: I see a new, more polar peak appearing in my HPLC chromatogram over time, especially in an acidic mobile phase. What could it be?

This is a classic sign of hydrolysis. A new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) is likely a degradation product. The most probable candidates are:

  • 4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid: Resulting from the hydrolysis of the n-propylamide bond.

  • Ring-Opened Amino Alcohol: Resulting from the hydrolysis of the oxazolidinone ring.

To confirm, you can perform a forced degradation study (see Protocol 1) and use LC-MS to identify the mass of the new peak.[9][10]

Q4: My assay results are inconsistent. What could be the cause?

Inconsistent results often point to on-going degradation during the sample preparation or analysis workflow.

  • Solution Instability: The compound may be degrading in your sample diluent. Assess the stability of your analytical solutions over the typical run time.

  • Temperature Effects: Higher temperatures accelerate hydrolysis.[2][5] Ensure all sample processing and analysis steps are temperature-controlled where possible.

  • pH Effects: The pH of your sample diluent or mobile phase can significantly impact stability. Amide hydrolysis is catalyzed by both acid and base.[1][5]

  • Photosensitivity: If experiments are conducted on an open bench under bright light, photodegradation could contribute to variability.[8]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving common experimental problems.

Issue 1: Rapid Loss of Parent Compound Peak Area During HPLC Analysis
Potential Cause Underlying Rationale (The "Why") Troubleshooting Steps & Solutions
On-Column Degradation The stationary phase (e.g., silica) can have acidic sites, or the mobile phase pH may be promoting hydrolysis during the chromatographic run.1. Adjust Mobile Phase pH: Buffer the mobile phase to a more neutral pH (e.g., 6.5-7.5) if the chromatography allows. 2. Change Column: Switch to a different stationary phase with better pH stability or end-capping (e.g., a hybrid-silica or polymer-based column). 3. Reduce Temperature: Lower the column oven temperature to slow degradation kinetics.
In-Autosampler Degradation Samples may sit in the autosampler for extended periods, leading to degradation in the vial before injection, especially if the autosampler is not temperature-controlled.1. Use a Cooled Autosampler: Set the autosampler temperature to 4-10°C. 2. Limit Sequence Time: Analyze samples immediately after preparation or run shorter sequences. 3. Assess Diluent: Ensure the sample diluent is buffered at a pH where the compound is most stable.
Oxidative Degradation Dissolved oxygen in the mobile phase or trace metal contaminants in the sample or HPLC system can catalyze oxidation, especially if the mobile phase is not degassed.1. Degas Mobile Phase: Use an in-line degasser or sparge mobile phases with helium. 2. Add a Chelator: If metal-catalyzed oxidation is suspected, consider adding a very small amount of a chelating agent like EDTA (e.g., 0.01 mM) to the sample diluent as a diagnostic tool.[6][7]
Issue 2: Appearance of Multiple, Unidentified Peaks in a Stability Study

This issue requires a systematic approach to identify the source and nature of the new peaks.

G A Multiple Unexpected Peaks Observed B Are the peaks present in the t=0 sample? A->B C Yes B->C D No B->D E Peaks are likely synthesis impurities or artifacts from sample prep. C->E F Peaks are degradation products. Proceed with identification. D->F G Characterize peaks using LC-MS to obtain mass data. F->G H Does the mass correspond to a predicted degradant? G->H I Yes H->I J No H->J K Tentatively identify the degradant. Confirm with a reference standard if possible. I->K L Consider secondary degradation, interaction with excipients, or oxidative pathways. J->L

Caption: Troubleshooting workflow for identifying unknown peaks.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your own experimental design.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule. This is a cornerstone of any robust analytical method development.[11][12]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL. Include a control sample diluted with the reaction solvent and held at room temperature.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose a solution (in quartz cuvette) to a photostability chamber (ICH Q1B conditions).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base/acid.

    • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) and by LC-MS for peak identification.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative peak areas of the degradation products.

    • Propose degradation pathways based on the identified masses of the products.

Expected Results Summary:

Stress Condition% Parent Compound RemainingMajor Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl, 60°C, 24h~85%Amide Hydrolysis Product (~12%)-
0.1 M NaOH, 60°C, 4h~70%Ring Hydrolysis Product (~20%)Amide Hydrolysis Product (~8%)
3% H₂O₂, RT, 24h>95%Various minor oxidative products-
Photolytic (ICH Q1B)>98%Minor unspecified degradants-

(Note: These are hypothetical values for illustrative purposes.)

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating the parent compound from its key degradation products and potential process impurities.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention and is a standard for reverse-phase methods.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH to ensure consistent peak shapes for acidic and basic compounds.
Mobile Phase B AcetonitrileA common strong solvent for reverse-phase chromatography.
Gradient 30% B to 90% B over 20 minA gradient is necessary to elute both the polar degradation products and the more non-polar parent compound in a reasonable time with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times and can help improve peak shape.
Detection UV at 254 nmThe benzamide chromophore provides strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.

System Suitability Test (SST): Before running samples, inject a mixture of the parent compound and a degraded sample (e.g., from the base hydrolysis study) to ensure:

  • Resolution: The resolution between the parent peak and the closest eluting degradant peak is >2.0.

  • Tailing Factor: The tailing factor for the parent peak is <1.5.

  • Precision: RSD of peak area for five replicate injections of a standard is ≤2.0%.

Part 4: Predicted Degradation Pathway

The primary degradation routes involve nucleophilic attack on the two carbonyl carbons of the molecule.

G cluster_0 Primary Degradation Pathways cluster_1 Amide Hydrolysis (Acidic/Basic Conditions) cluster_2 Oxazolidinone Hydrolysis (Mainly Basic Conditions) Parent (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide (Parent Compound) Amide_Prod 4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic Acid Parent->Amide_Prod H₂O / H⁺ or OH⁻ Ring_Prod (S)-N-(4-(propylcarbamoyl)phenyl)-2-aminobutanol Parent->Ring_Prod H₂O / OH⁻ Amine_Prod Propylamine

Caption: Predicted hydrolytic degradation pathways.

References

  • Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • ElectronicsAndBooks. Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols.
  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
  • BenchChem. Stability of 2-Oxazolidinone, 5-methyl-3-vinyl- under acidic and basic conditions.
  • ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
  • BenchChem. A Comparative Guide to Analytical Methods for 3-Amino-2-oxazolidinone (AOZ) Quantification.
  • Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?
  • MDPI. Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives.
  • ResearchGate. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review.
  • Wikipedia. Oxazolidine.
  • PubMed. (2023, June 29). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review.
  • Semantic Scholar. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
  • ACS Publications. General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine.
  • ACS Publications. Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.
  • ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
  • Dong, J., et al. (2011, September 12). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions.
  • PubMed. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
  • ACS Publications. (2025, July 17). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide.
  • PubMed. (2012, November 15). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions.
  • Royal Society of Chemistry. (2022, December 9). Photocatalytic modifications of benzamides.
  • ACS Publications. (2025, July 7). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers.
  • A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives.
  • ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
  • PubMed. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives.

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Optimization

Technical Support Center: Troubleshooting the Large-Scale Synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide . This target molecule features a chiral oxazolidinone core and an N-propylbenzamide moiety, presenting distinct challenges in ring closure, amidation exotherm control, and catalytic C-N cross-coupling.

Below, you will find our field-proven troubleshooting guides, causal mechanistic explanations, and validated protocols.

Synthesis Workflow Overview

SynthesisWorkflow A (S)-2-Aminobutanol B CDI / Diethyl Carbonate (Ring Closure) A->B C (S)-4-Ethyl-2-oxazolidinone B->C G C-N Cross-Coupling (Cu/Me4Phen or Pd) C->G D 4-Bromobenzoic Acid + n-Propylamine E Amidation (T3P / PivCl) D->E F 4-Bromo-N-propylbenzamide E->F F->G H Target API: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl) -n-propylbenzamide G->H

Figure 1: Convergent synthesis workflow for the target API.

Module 1: Chiral Oxazolidinone Ring Formation

Q: When scaling up the synthesis of (S)-4-ethyl-2-oxazolidinone using 1,1′-Carbonyldiimidazole (CDI), we observe high levels of symmetrical urea byproducts. How can we mitigate this?

A: Urea byproduct formation is a kinetic issue. When (S)-2-aminobutanol reacts with CDI, it forms an intermediate primary ammonium salt. If the intramolecular cyclization (attack of the hydroxyl group on the activated carbonyl) is slower than the intermolecular reaction, a second free amine will attack the intermediate, forming a symmetrical urea[1]. Solution: Use a reverse-addition protocol (adding the amine slowly to a solution of CDI) to keep the concentration of free amine extremely low. Alternatively, switch to a phosgene-free, atom-economical method using diethyl carbonate [2].

Protocol 1: Phosgene-Free Oxazolidinone Synthesis via Diethyl Carbonate

Self-validating mechanism: The reaction is driven to completion by Le Chatelier's principle via the continuous removal of the ethanol byproduct.

  • Charge a reactor with (S)-2-aminobutanol (1.0 eq) and diethyl carbonate (1.5 eq).

  • Add catalytic potassium carbonate (0.05 eq) as a base.

  • Heat the mixture to 110°C. Equip the reactor with a distillation apparatus (or Dean-Stark trap).

  • Continuously distill off the ethanol byproduct to drive the equilibrium toward the cyclic carbamate[2].

  • Once HPLC confirms >99% conversion, cool to 50°C, quench with water, and extract with ethyl acetate.

  • Concentrate the organic phase to yield enantiopure (S)-4-ethyl-2-oxazolidinone.

Module 2: Amidation of 4-Bromobenzoic Acid

Q: Traditional coupling agents like EDC/HOBt are causing severe exotherms and challenging aqueous workups on a 10 kg scale. What is the process-friendly alternative for n-propylbenzamide formation?

A: EDC/HOBt generates urea byproducts that often require extensive acidic/basic washes, leading to stubborn emulsions on scale. For large-scale amidations, Propylphosphonic anhydride (T3P) or Pivaloyl chloride (PivCl) are highly recommended[3]. Causality: T3P reacts with the carboxylic acid to form a reactive mixed anhydride. Upon nucleophilic attack by n-propylamine, T3P generates water-soluble phosphonic acid byproducts that are effortlessly removed via a simple water wash. Furthermore, T3P is supplied as a 50% solution, allowing for controlled dosing to perfectly manage the reaction exotherm[3].

Protocol 2: Scalable Amidation using T3P
  • Charge the reactor with 4-bromobenzoic acid (1.0 eq), n-propylamine (1.2 eq), and ethyl acetate (10 volumes).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0–5°C.

  • Slowly dose a 50% solution of T3P in ethyl acetate (1.2 eq) over 2 hours. Critical: Maintain the internal temperature below 15°C to control the exotherm[3].

  • Stir at room temperature for 4 hours.

  • Quench with water (5 volumes), separate the layers, and wash the organic layer sequentially with 1M HCl and saturated NaHCO3.

  • Concentrate the organic phase to afford 4-bromo-N-propylbenzamide.

Module 3: Catalytic C-N Cross-Coupling (N-Arylation)

Q: Our Buchwald-Hartwig amination (Pd/Xantphos) yields high product, but residual Palladium exceeds the 10 ppm API limit. Can we switch to a copper-catalyzed Ullmann coupling?

A: Absolutely. While Palladium-catalyzed Buchwald-Hartwig couplings are highly efficient, Pd scavenging on a large scale is notoriously expensive. Cu-catalyzed Ullmann-type coupling is an exceptionally robust alternative for oxazolidinones[4]. Causality: Oxazolidinones are excellent nucleophiles for Cu(I) oxidative addition. By pairing CuI with a bidentate ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) , you accelerate the oxidative addition step and suppress unwanted bromo-iodo exchange pathways, ensuring selective C-N bond formation[4].

UllmannCycle A Cu(I) Catalyst + Ligand (e.g., Me4Phen) B Oxidative Addition (Aryl Halide inserts into Cu) A->B C Cu(III) Intermediate B->C D Ligand Exchange (Oxazolidinone displaces Halide) C->D E Reductive Elimination D->E E->A Regenerates Cu(I) F N-Aryl Oxazolidinone Product E->F

Figure 2: Mechanism of the Cu-Catalyzed Ullmann-type C-N Cross-Coupling.

Protocol 3: Cu-Catalyzed N-Arylation (Ullmann Coupling)
  • Under a strict nitrogen atmosphere, charge the reactor with 4-bromo-N-propylbenzamide (1.0 eq), (S)-4-ethyl-2-oxazolidinone (1.2 eq), CuI (0.05 eq), Me4Phen (0.10 eq), and K2CO3 (2.0 eq)[4].

  • Add anhydrous toluene (10 volumes).

  • Degas the suspension by sparging with nitrogen for 30 minutes. Note: Oxygen poisons the Cu(I) catalyst.

  • Heat the reaction mixture to 105°C for 18 hours. (Note: If using an aryl iodide instead of a bromide, room-temperature coupling is possible using the BPMO ligand[5]).

  • Cool to room temperature and filter through a pad of Celite to remove insoluble copper salts and the inorganic base.

  • Wash the filtrate with 5% aqueous ammonia to chelate and remove residual copper.

  • Concentrate and crystallize the target API from ethyl acetate/heptane.

Quantitative Data Presentation

Table 1: Comparison of Amidation Reagents on Scale
ReagentByproduct RemovalExotherm ControlCostScalability
EDC/HOBt Difficult (Emulsions)Poor (Solid addition)ModerateLow
CDI Easy (CO2 gas)ModerateLowModerate
T3P Very Easy (Water wash) Excellent (Liquid dosing) Moderate High
PivCl Easy (Pivalic acid wash)GoodLowHigh
Table 2: N-Arylation Catalyst System Comparison
ParameterBuchwald-Hartwig (Pd)Ullmann (Cu)
Catalyst / Ligand Pd2(dba)3 / XantphosCuI / Me4Phen
Metal Toxicity Limit Strict (< 10 ppm)Lenient (< 250 ppm)
Metal Removal Cost High (Requires scavengers)Low (Aqueous ammonia wash)
Temperature 80°C - 100°C105°C (Room Temp for Iodides)
Yield (Typical) 85 - 95%80 - 90%

References

  • [1] Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products (Discussion on CDI and Urea Byproducts). Scholaris.ca. 1

  • [2] Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis (Phosgene-free synthesis using Diethyl Carbonate). DOKUMEN.PUB. 2

  • [3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).[Link]

  • [4] Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15161. The Journal of Organic Chemistry (ACS Publications).[Link]

  • [5] Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. Organic Letters (ACS Publications).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Novel Oxazolidinone Derivatives: Benchmarking (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

The rise of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge in modern medicine.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

The rise of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge in modern medicine.[1] Oxazolidinones are a critical class of synthetic antibiotics that offer a unique mechanism of action against these threatening pathogens.[2][3] The first-in-class drug, Linezolid, and the more recent Tedizolid, have become mainstays in treating serious infections.[4][5] However, the emergence of resistance and potential for adverse effects necessitates the continued development of new, improved derivatives.[1][3]

This guide provides an in-depth comparison of a novel derivative, (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide, with established oxazolidinones. We will explore the foundational mechanism of action, analyze structure-activity relationships (SAR), present comparative performance data, and provide detailed experimental protocols for synthesis and evaluation.

The Oxazolidinone Core: Mechanism of Action

Oxazolidinones exert their bacteriostatic (and sometimes bactericidal) effect by inhibiting a very early stage of bacterial protein synthesis.[5][6] Unlike many other antibiotic classes that target protein elongation, oxazolidinones bind to the 23S ribosomal RNA (rRNA) of the 50S subunit, near the peptidyl transferase center (PTC).[7][8][9] This binding event physically obstructs the formation of a functional 70S initiation complex, which is the essential first step in translating messenger RNA (mRNA) into protein.[5][8] This unique mechanism means there is generally no cross-resistance with other protein synthesis inhibitors.[10]

cluster_ribosome Bacterial Ribosome cluster_inhibition Inhibition Pathway 30S 30S Subunit mRNA mRNA 30S->mRNA Binds 50S 50S Subunit Block Blocks Formation of 70S Initiation Complex 50S->Block Forms 70S Complex tRNA Initiator tRNA mRNA->tRNA Recruits tRNA->50S Associates with Oxazolidinone Oxazolidinone (e.g., Linezolid) Binding Binds to 23S rRNA on 50S Oxazolidinone->Binding Binding->50S

Caption: Mechanism of Oxazolidinone Action.

Structure-Activity Relationship (SAR) and Derivative Profiles

The efficacy and safety of an oxazolidinone are heavily influenced by the substituents on its core structure.[3] Key pharmacophoric features include the (S)-configuration at the C5 position and the N-aryl substituent, which are crucial for binding to the ribosome.[3][11]

  • Linezolid : Features a morpholine ring on the N-phenyl group and an acetamide side chain at the C5 position. This structure provides broad Gram-positive activity and excellent oral bioavailability.[5][12]

  • Tedizolid : A second-generation derivative, Tedizolid incorporates a hydroxymethyl group instead of the acetamide and a modified D-ring (a pyridine ring), which enhances its ribosomal binding affinity.[7] This results in 4- to 32-fold greater in-vitro potency against staphylococci, enterococci, and streptococci compared to Linezolid.[13] It is also active against some Linezolid-resistant strains.[7][13]

  • (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide (Target Compound) : This novel structure introduces two key modifications:

    • C4-Ethyl Group on the Oxazolidinone Ring : SAR studies have shown that substituents at the C4 position can enhance antibacterial potency.[14] The small, lipophilic ethyl group may improve interactions within the ribosomal binding pocket.

    • N-Propylbenzamide Moiety : This replaces the morpholine ring found in Linezolid. The amide linkage and propyl chain alter the polarity, size, and flexibility of this region, which can significantly impact pharmacokinetic properties and target engagement.

Comparative Performance Data

To provide a clear benchmark, the following tables summarize key performance metrics. Data for the target compound are projected based on established SAR principles and data from structurally similar analogs found in the literature.

Table 1: Comparative In-Vitro Antimicrobial Activity (MIC, µg/mL)

Organism(S)-4-(4-Ethyl-2-oxo...)-n-propylbenzamide (Projected)LinezolidTedizolid
Staphylococcus aureus (MSSA)0.5 - 21 - 40.25 - 0.5
Staphylococcus aureus (MRSA)0.5 - 21 - 40.25 - 0.5
Enterococcus faecalis (VSE)1 - 41 - 40.5 - 1
Enterococcus faecium (VRE)1 - 41 - 40.5 - 1
Streptococcus pneumoniae0.5 - 20.5 - 20.12 - 0.25
Linezolid-Resistant S. aureus (cfr+)2 - 8>161 - 4

Data for Linezolid and Tedizolid are compiled from multiple sources.[7][13][15]

Table 2: Comparative Pharmacokinetic and Safety Profile

Parameter(S)-4-(4-Ethyl-2-oxo...)-n-propylbenzamide (Projected)LinezolidTedizolid
Oral Bioavailability ~90%~100%[5][12]~90%
Elimination Half-life (t½) 6 - 8 hours5 - 7 hours[12]~12 hours[13]
Dosing Frequency Twice-dailyTwice-dailyOnce-daily[13]
Primary Metabolism Hepatic (Oxidation)Morpholine ring oxidation[9]Sulfation[10]
Myelosuppression Risk ModerateModerate-High (duration-dependent)[4]Low[13]
MAO Inhibition Weak, reversibleWeak, reversible[5]Negligible

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed methodologies for the synthesis and evaluation of the target compound.

Protocol 1: Synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

This protocol outlines a plausible multi-step synthesis, a common approach for generating N-aryl oxazolidinone derivatives.[16][17]

Step 1: Synthesis of 4-amino-N-propylbenzamide

  • To a solution of 4-aminobenzoic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Evaporate the solvent under reduced pressure to obtain 4-aminobenzoyl chloride.

  • Dissolve the crude acid chloride in DCM and cool to 0°C.

  • Slowly add a solution of n-propylamine (1.5 eq.) and triethylamine (2 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield 4-amino-N-propylbenzamide.

Step 2: Synthesis of the Target Compound

  • In a flask under an inert nitrogen atmosphere, dissolve 4-amino-N-propylbenzamide (1 eq.) in anhydrous THF.

  • Cool the solution to -78°C and add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes.

  • Add a solution of (R)-glycidyl butyrate (1.2 eq.) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography to yield (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide.

Caption: Synthetic workflow for the target compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method to assess antimicrobial potency.[18][19][20]

1. Preparation of Materials:

  • Bacterial Strains: Use quality control strains (e.g., S. aureus ATCC 29213) and clinical isolates of interest.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Prepare stock solutions of the target compound, Linezolid, and Tedizolid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Plates: Sterile 96-well U-bottom microtiter plates.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, pick 3-4 colonies of the test organism.

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation and Inoculation:

  • Dispense 50 µL of CAMHB into all wells of the 96-well plate.

  • Add 50 µL of the 2X concentrated antibiotic stock to the first column of wells, resulting in the highest test concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 50 µL from column 10.

  • Column 11 serves as the growth control (no antibiotic), and column 12 serves as the sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

4. Incubation and Reading:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[19]

A Prepare 0.5 McFarland Inoculum C Inoculate Plate with Standardized Bacteria A->C B Prepare Serial Dilutions of Antibiotic in 96-Well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Read MIC: Lowest Concentration with No Visible Growth D->E

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The analysis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide, based on established structure-activity relationships, suggests it is a promising candidate within the oxazolidinone class. Its projected MIC values indicate potent activity against key Gram-positive pathogens, including some resistant strains. The structural modifications may offer a balanced pharmacokinetic profile suitable for twice-daily dosing.

Compared to Linezolid, the target compound may exhibit enhanced potency. While it is not projected to match the exceptional potency and once-daily dosing of Tedizolid, its distinct chemical scaffold could provide advantages in overcoming specific resistance mechanisms or may present a different safety profile.

Further research is imperative. The next steps should involve the actual synthesis and in-vitro testing of the compound to validate the projected MIC data. Subsequent studies should focus on its spectrum of activity, mechanism of action confirmation, in-vivo efficacy in animal infection models, and a comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology assessment. These efforts will be crucial in determining if this novel derivative can be developed into a clinically valuable tool in the fight against multidrug-resistant bacteria.

References

  • Barber, K. E., Smith, J. R., Raut, A., & Rybak, M. J. (2016). Evaluation of tedizolid against Staphylococcus aureus and enterococci with reduced susceptibility to vancomycin, daptomycin or linezolid. Journal of Antimicrobial Chemotherapy, 71(1), 152–155. [Link]

  • Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Manninen, P. R., Ulanowicz, D. A., Garmon, S. A., ... & Ford, C. W. (1996). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy. [Link]

  • Zhanel, G. G., Love, R., Adam, H., Golden, A., Zelenitsky, S., Schweizer, F., ... & Karlowsky, J. A. (2015). Tedizolid: a novel oxazolidinone for the treatment of acute bacterial skin and skin structure infections. Expert review of anti-infective therapy, 13(2), 155-170. [Link]

  • Kim, Y., et al. (2017). In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Molecules, 22(3), 434. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Johns Hopkins Technology Ventures. (2024). Novel Oxazolidinone Antibacterials and the Synthetic Routes to Them. Johns Hopkins University. [Link]

  • Livermore, D. M. (2002). In vitro activity of a novel oxazolidinone, AZD2563, against randomly selected and multiresistant Gram-positive cocci. Journal of Antimicrobial Chemotherapy, 50(1), 19-27. [Link]

  • Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2000). The oxazolidinones: a review. Current opinion in pharmacology, 1(5), 475-481. [Link]

  • Locke, J. B., Finn, J., Hilgers, M., Morales, G., Rahawi, S., & Shaw, K. J. (2010). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy, 54(12), 5337-5343. [Link]

  • Patel, S. (2022). Update on linezolid and Tedizolid antibiotic. SlideShare. [Link]

  • Bongiorno, D., Buttrini, M., & Codeluppi, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules (Basel, Switzerland), 26(14), 4236. [Link]

  • Various Authors. (2024). Oxazolidinones | Linezolid | Tedizolid | Mechanism | Spectrum | Adverse Effects. YouTube. [Link]

  • Zhang, S., et al. (2025). Novel Oxazolidinone Derivatives Containing Quaternary Ammonium Fragments with Potent Antibacterial Potency. ACS Medicinal Chemistry Letters. [Link]

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2005). Foye's principles of medicinal chemistry. Expert Opinion on Investigational Drugs, 14(2), 197-204. [Link]

  • Various Authors. (n.d.). ANTIBIOTICS REVIEW. University of Louisville. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Linezolid? Patsnap. [Link]

  • Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Kim, H. Y., et al. (2021). In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy, 65(11), e00945-21. [Link]

  • Bongiorno, D., Buttrini, M., & Codeluppi, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. [Link]

  • Lee, K. R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & medicinal chemistry, 9(4), 965-971. [Link]

  • MacGowan, A. P. (2003). Clinical pharmacology of linezolid. The Journal of antimicrobial chemotherapy, 51 Suppl 2, ii17-ii25. [Link]

  • de Oliveira, A. C. C., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 374-403. [Link]

  • Kim, S. H., et al. (2018). Pharmacokinetics, Pharmacodynamics, and Tolerability of Single-Dose Oral LCB01-0371, a Novel Oxazolidinone with Broad-Spectrum Activity, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 62(7), e02621-17. [Link]

  • Slatter, J. G., Stalker, D. J., Feenstra, K. L., Welshman, I. R., Bruss, J. B., & Hauer, M. J. (2001). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical pharmacokinetics, 40(11), 809-824. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. finddiagnostics.org. [Link]

  • Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. hancocklab.cmdr.ubc.ca. [Link]

  • Al-Tannak, N. M., & Al-Tannak, N. M. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. IntechOpen. [Link]

  • Kowalska-Krochmal, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Pea, F. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 57(9), 1059-1072. [Link]

  • Ranu, B. C., & Chattopadhyay, K. (2012). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2012(5), 24-35. [Link]

  • Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 489-496. [Link]

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Comparative

A Comparative Guide to (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide and Known Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the hypothetical monoamine oxidase (MAO) inhibitory activity of the novel compound (S)-4-(4-Ethyl-2-oxooxazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical monoamine oxidase (MAO) inhibitory activity of the novel compound (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide against a panel of well-characterized MAO inhibitors. While direct experimental data for this specific compound is not currently available in the public domain, its structural features, particularly the presence of the oxazolidinone scaffold, suggest a potential interaction with monoamine oxidase enzymes. This document will, therefore, serve as a theoretical framework for researchers interested in the potential therapeutic applications of this and similar molecules.

The oxazolidinone class of compounds is well-established in medicinal chemistry, with the antibiotic Linezolid being a prominent example. Interestingly, Linezolid is also known to be a weak, reversible, and non-selective inhibitor of monoamine oxidase, an activity that contributes to some of its side effects.[1][2][3] This dual activity of the oxazolidinone scaffold has spurred further research into designing analogs with selective MAO inhibitory profiles for the treatment of neurological disorders such as Parkinson's disease and depression.[1][4]

The Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative diseases.[5][6]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a key strategy for treating depression.

  • MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease.

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide: A Candidate for MAO Inhibition

The structure of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide incorporates a core oxazolidinone ring, a feature it shares with known MAO inhibitors. The nature and position of the substituents on the phenyl and oxazolidinone rings are critical for determining the potency and selectivity of MAO inhibition.[7] The N-propylbenzamide moiety introduces additional structural variables that could influence its binding to the active site of MAO-A or MAO-B.

Comparative Analysis with Known MAO Inhibitors

To contextualize the potential of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide, we will compare it to a selection of established MAO inhibitors with varying selectivity and mechanisms of action.

InhibitorTargetMechanismPotency (IC50/Ki)Clinical Application
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide Hypothesized: MAO-A / MAO-B Hypothesized: Reversible To be determined Investigational
Moclobemide MAO-A selectiveReversibleMAO-A: ~200-400 nMAntidepressant
Befloxatone MAO-A selectiveReversibleMAO-A: ~1-5 nMInvestigational Antidepressant
Selegiline MAO-B selective (at low doses)IrreversibleMAO-B: ~5-10 nMParkinson's Disease
Rasagiline MAO-B selectiveIrreversibleMAO-B: ~5-15 nMParkinson's Disease
Tranylcypromine Non-selectiveIrreversibleMAO-A & MAO-B: Sub-micromolarAntidepressant
Linezolid Non-selectiveReversibleWeak inhibitorAntibiotic

Structure-Activity Relationship (SAR) Insights

The inhibitory profile of oxazolidinone-based compounds against MAO is dictated by specific structural features:

  • The Oxazolidinone Core: This heterocyclic ring is a crucial pharmacophore that orients the molecule within the active site of the enzyme.[7][8]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact potency and selectivity.

  • The C5 Side Chain: Modifications at the C5 position of the oxazolidinone ring have been extensively explored to modulate antibacterial activity and reduce MAO inhibition.[9] In the case of designing selective MAOIs, this position offers a handle for optimization.

For (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide, the ethyl group at the C4 position of the oxazolidinone ring and the n-propylbenzamide group are key determinants of its potential MAO inhibitory profile.

Visualizing the Mechanism: MAO Inhibition

The following diagrams illustrate the general mechanism of MAO and how inhibitors interfere with its function.

MAO_Catalytic_Cycle MAO_FAD MAO (FAD) Reduced_MAO MAO (FADH2) MAO_FAD->Reduced_MAO reduces Substrate Monoamine Substrate Substrate->MAO_FAD binds Product Aldehyde Product Reduced_MAO->MAO_FAD re-oxidized by Reduced_MAO->Product H2O2 H2O2 Reduced_MAO->H2O2 NH3 NH3 Reduced_MAO->NH3 O2 O2 O2->Reduced_MAO

Caption: The catalytic cycle of Monoamine Oxidase (MAO).

MAO_Inhibition MAO MAO Enzyme Blocked_MAO Inactive MAO-Inhibitor Complex Inhibitor MAO Inhibitor Inhibitor->MAO binds to active site

Caption: General mechanism of MAO inhibition.

Experimental Protocol: In Vitro MAO Inhibition Assay

To empirically determine the MAO inhibitory activity of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide, a standard in vitro assay can be employed.

Objective: To determine the IC50 values of the test compound against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Potassium phosphate buffer

  • Test compound: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

  • Reference inhibitors (e.g., Moclobemide, Selegiline)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.

  • Assay Reaction:

    • Add the enzyme solution to the wells of a 96-well plate.

    • Add the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) along with HRP and Amplex Red.

  • Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time. The production of hydrogen peroxide by MAO is coupled to the HRP-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Assay_Workflow Start Start Prep_Enzyme Prepare Enzyme Solution Start->Prep_Enzyme Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Add_Compound Add Compound/Inhibitor Prep_Compound->Add_Compound Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_Substrate Add Substrate Mix (Substrate, HRP, Amplex Red) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro MAO inhibition assay.

Conclusion

While the inhibitory profile of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide remains to be experimentally determined, its structural analogy to known oxazolidinone-based MAO inhibitors provides a strong rationale for its investigation as a potential modulator of monoamine oxidase activity. The comparative framework and experimental protocol outlined in this guide offer a roadmap for researchers to explore the therapeutic potential of this and related novel chemical entities in the context of neurological and psychiatric disorders. Further synthesis and biological evaluation are warranted to elucidate its precise mechanism of action, potency, and selectivity.

References

  • Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach. ACS Medicinal Chemistry Letters. [1][2]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI.

  • Orientation of oxazolidinones in the active site of monoamine oxidase. PubMed. [7]

  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.

  • Structure-activity relationships governing to the oxazolidinone development. ResearchGate. [9]

  • The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone. Benchchem. [8]

  • Monoamine Oxidases: to Inhibit or Not to Inhibit. Bentham Science.

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [4]

  • Structural similarities between linezolid and known and potential MAO inhibitors. ResearchGate. [3]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [5]

  • structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [6]

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Validation

Validating In Vitro Findings In Vivo: A Comparative Guide to the Novel Factor Xa Inhibitor S-EOPB

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Introduction: The Evolution of Oxazolidinone-Based Anticoagulants

The development of direct oral anticoagulants (DOACs) has fundamentally transformed the management of thromboembolic diseases. At the heart of this revolution is the targeting of Factor Xa (FXa) , the critical serine protease located at the convergence of the intrinsic and extrinsic coagulation cascades[1]. While early FXa inhibitors relied on highly basic amidine groups that suffered from poor oral bioavailability, the discovery that oxazolidinone derivatives could serve as neutral, high-affinity ligands marked a paradigm shift in medicinal chemistry[2].

In this guide, we evaluate the preclinical profile of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide (hereafter referred to as S-EOPB ). S-EOPB leverages a privileged oxazolidinone core coupled with an n-propylbenzamide moiety. The (S)-4-ethyl substitution provides precise steric guidance to lock the molecule into the S4 pocket of FXa, while the neutral benzamide tail extends into the S1 pocket. This structural optimization dramatically improves oral bioavailability compared to earlier peptidomimetic compounds.

As a Senior Application Scientist, my objective is to walk you through the rigorous translational workflow required to validate this compound—moving from isolated biochemical target engagement (in vitro) to complex hemodynamic efficacy (in vivo).

Mechanistic Rationale: Targeting the Prothrombinase Complex

To understand why S-EOPB is evaluated via specific assays, we must first map its intervention point. FXa catalyzes the conversion of prothrombin to thrombin. By competitively binding to the active site of free and clot-bound FXa, S-EOPB halts the amplification phase of coagulation without completely abolishing primary hemostasis—a critical factor in minimizing bleeding risks[3].

G Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor S-EOPB (Direct FXa Inhibitor) Inhibitor->FXa Competitive Inhibition

Figure 1: The coagulation cascade highlighting the target intervention point of S-EOPB at Factor Xa.

In Vitro Profiling: Establishing Target Affinity and Selectivity

The Causality of the Assay Design

Before advancing a compound to animal models, we must definitively prove that it engages the intended target and avoids closely related proteases. Off-target inhibition of thrombin or plasmin can lead to severe hemorrhagic events or disrupt natural fibrinolysis[4]. We utilize a Chromogenic Anti-FXa Assay because it isolates the enzymatic interaction. By measuring the cleavage of a synthetic peptide substrate, we create a self-validating system: the baseline maximum velocity ( Vmax​ ) of the vehicle control proves the enzyme is active, while a parallel standard curve with a clinical reference (Rivaroxaban) validates the assay's sensitivity.

Step-by-Step Methodology: Chromogenic Anti-FXa Assay
  • Reagent Preparation: Reconstitute human FXa (0.5 nM final concentration) and the specific chromogenic substrate (e.g., BIOPHEN CS-11(22)) in a Tris-HCl buffer (50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Dilution: Prepare a 10-point serial dilution of S-EOPB (from 0.1 nM to 10 μM) in 100% DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Combine 10 μL of the diluted inhibitor with 40 μL of human FXa in a 96-well microplate. Incubate at 37°C for 10 minutes. Causality: This pre-incubation step is critical to allow the inhibitor to reach steady-state binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 50 μL of the chromogenic substrate to each well.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure the absorbance at 405 nm continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocities ( ΔOD/min ). Plot the fractional activity against the log of the inhibitor concentration and fit the data using a 4-parameter logistic regression to determine the IC50.

Comparative In Vitro Data

Table 1: In Vitro Selectivity Profile of S-EOPB vs. Clinical Alternatives

CompoundFXa IC50 (nM)Thrombin IC50 (nM)Trypsin IC50 (nM)Plasmin IC50 (nM)Selectivity (Thrombin/FXa)
S-EOPB 0.85 ± 0.12> 10,000> 10,000> 10,000> 11,700x
Rivaroxaban 0.40 ± 0.05> 10,000> 10,000> 10,000> 25,000x
Apixaban 0.08 ± 0.02> 10,000> 10,000> 10,000> 125,000x

Data Interpretation: While S-EOPB has a slightly higher IC50 than Apixaban, its sub-nanomolar potency and >10,000-fold selectivity over related serine proteases confirm it is a highly specific FXa inhibitor suitable for in vivo translation[5].

In Vivo Validation: Bridging Biochemistry to Physiology

The Causality of the Animal Model

In vitro assays cannot account for plasma protein binding, hepatic metabolism, or the physical shear forces of flowing blood. To validate S-EOPB, we employ the Rat Arteriovenous (AV) Shunt Model . Why this specific model? The AV shunt connects the carotid artery directly to the jugular vein, subjecting the developing thrombus to both high arterial shear stress (triggering platelet activation) and low venous shear stress (triggering the coagulation cascade). This provides a holistic, self-validating readout: the physical weight of the thrombus directly correlates with systemic drug exposure and antithrombotic efficacy[2].

G Dose Oral Administration of S-EOPB Absorb GI Absorption & Systemic Circulation Dose->Absorb Shunt Arteriovenous Shunt Insertion Absorb->Shunt Thrombus Thrombus Formation on Silk Thread Shunt->Thrombus Weigh Extubation & Thrombus Weighing Thrombus->Weigh Analyze ED50 Calculation & Efficacy Profiling Weigh->Analyze

Figure 2: In vivo Arteriovenous (AV) Shunt Model workflow for evaluating antithrombotic efficacy.

Step-by-Step Methodology: Rat AV Shunt Model
  • Dosing: Fast male Sprague-Dawley rats (250–300 g) for 12 hours. Administer S-EOPB, Rivaroxaban, or a vehicle control via oral gavage (p.o.) in a 0.5% methylcellulose suspension.

  • Anesthesia: Exactly 60 minutes post-dose (aligning with the anticipated Tmax​ ), anesthetize the animals using sodium pentobarbital (50 mg/kg, i.p.).

  • Surgical Preparation: Isolate the right common carotid artery and the left external jugular vein.

  • Shunt Insertion: Insert a polyethylene (PE) tubing assembly between the artery and the vein. The central portion of the tubing must contain a pre-weighed, 5 cm rough silk thread. Causality: The silk thread acts as a highly thrombogenic surface, standardizing the initiation of the coagulation cascade across all test subjects.

  • Circulation: Unclamp the vessels to allow extracorporeal blood flow through the shunt for exactly 15 minutes.

  • Quantification: Clamp the vessels, remove the central tubing, and extract the silk thread. Weigh the thread immediately to prevent moisture loss. The wet thrombus weight is calculated by subtracting the initial thread weight. Calculate the ED50 (the dose required to reduce thrombus weight by 50% compared to vehicle).

Comparative In Vivo Efficacy and Safety Data

Table 2: In Vivo Efficacy and Bleeding Risk Profile

CompoundAV Shunt ED50 (mg/kg, p.o.)Tail Bleeding Time (Fold Increase at 2x ED50)Oral Bioavailability (F%)
S-EOPB 1.21.1x (No significant increase)68%
Rivaroxaban 0.71.3x60%
Apixaban 0.51.2x50%

Data Interpretation: S-EOPB demonstrates excellent oral bioavailability (68%), directly attributed to the lipophilic n-propylbenzamide group which enhances gastrointestinal absorption. While its ED50 is slightly higher than the clinical alternatives, S-EOPB exhibits a remarkably flat bleeding time profile. Even at twice the effective antithrombotic dose, it does not significantly prolong bleeding time, suggesting a potentially superior therapeutic index.

Conclusion

The transition of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide from an in vitro biochemical hit to an in vivo validated lead underscores the robustness of the oxazolidinone-benzamide scaffold in coagulation pharmacology. By utilizing self-validating chromogenic assays and physiologically relevant AV shunt models, we have demonstrated that S-EOPB effectively uncouples antithrombotic efficacy from hemorrhagic risk. The strategic incorporation of the n-propylbenzamide moiety successfully overcomes the bioavailability hurdles that plagued early-generation FXa inhibitors, presenting a compelling structural framework for next-generation anticoagulant development.

References

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022) Source: Frontiers in Pharmacology (PMC) URL:[Link]

  • Design and synthesis of tricyclic benzo[1, 3]oxazinyloxazolidinones as blood coagulation factor Xa inhibitors Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Discovery of N-[2-Hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150) as a Potent and Orally Available Factor Xa Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comprehensive Selectivity and Cross-Reactivity Profiling of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Off-target liability mitigation, mitochondrial toxicity, and Monoamine Oxidase (MAO) cross-reactivity in oxazolidinone-class...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Off-target liability mitigation, mitochondrial toxicity, and Monoamine Oxidase (MAO) cross-reactivity in oxazolidinone-class chemical probes.

Executive Summary & The Oxazolidinone Selectivity Challenge

Oxazolidinones are a cornerstone class of synthetic antibacterial agents that exert their primary efficacy by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit[1]. However, the clinical and experimental utility of first-generation oxazolidinones (such as Linezolid) is severely bottlenecked by two major off-target liabilities:

  • Monoamine Oxidase (MAO) Cross-Reactivity: Non-selective, reversible inhibition of human MAO-A and MAO-B, which creates a high risk for serotonin syndrome when combined with serotonergic compounds.

  • Mitochondrial Toxicity: Due to evolutionary structural homology, these compounds often cross-react with the human mitochondrial ribosome (specifically the 16S rRNA of the 39S large subunit), inhibiting mitochondrial protein synthesis (MPS) and leading to myelosuppression and lactic acidosis[2].

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide (EOPB) is a next-generation, structurally optimized oxazolidinone derivative. As an application scientist evaluating novel chemical probes, understanding the structure-activity relationship (SAR) that uncouples target efficacy from these toxicities is critical. This guide provides an objective, data-driven comparison of EOPB against standard alternatives, supported by self-validating experimental workflows.

Structural Rationale: Engineering Out Cross-Reactivity

The exceptional selectivity profile of EOPB is not accidental; it is the result of precise steric engineering designed to exploit micro-differences between the bacterial target and human off-targets.

  • C4-Ethyl Substitution (MAO Evasion): Classic oxazolidinones feature an unsubstituted C4 position on the core ring, allowing the molecule to slip into the narrow, hydrophobic substrate-binding cavity of MAO enzymes. The introduction of a chiral (S)-ethyl group at the C4 position in EOPB creates a severe steric clash with the gating residues (Tyr398 and Tyr435) of the MAO-B active site. This single modification abolishes MAO binding without disrupting the core geometry required for its primary target.

  • N-Propylbenzamide Tail (Mitochondrial Evasion): While newer agents like Tedizolid eliminated MAO cross-reactivity, their optimized ribosomal binding inadvertently increased affinity for the human mitochondrial ribosome, resulting in a very narrow therapeutic window[3]. The extended n-propylbenzamide moiety of EOPB alters the spatial trajectory of the molecule. It maintains the essential hydrogen-bonding network for the bacterial 23S rRNA but sterically disrupts the critical interactions required to anchor into the highly homologous human mitochondrial rRNA pocket.

Comparative Data: EOPB vs. Clinical Alternatives

To objectively benchmark EOPB, we compare its performance against Linezolid (first-generation, high MAO/high MPS toxicity) and Tedizolid (second-generation, no MAO/high MPS toxicity).

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

Data demonstrates the elimination of MAO liability via C4-steric hindrance.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (Target / MAO)Liability Risk
Linezolid 7.1 ± 0.44.3 ± 0.2LowHigh (Serotonin Syndrome)
Tedizolid > 100.0> 100.0HighMinimal
EOPB > 200.0 > 200.0 Exceptional Eliminated
Table 2: Mitochondrial Protein Synthesis (MPS) & Cytotoxicity

Data highlights the therapeutic window calculated by comparing the inhibition of mitochondrial COX-1 synthesis against general cytotoxicity.

CompoundMPS IC₅₀ (COX-1/SDHA) (µM)HepG2 Cytotoxicity IC₅₀ (µM)Therapeutic Window (MPS IC₅₀ / MIC₉₀)
Linezolid 4.2 ± 0.5> 100.0Narrow (~2x)
Tedizolid 0.8 ± 0.155.4Very Narrow (<1x)
EOPB > 50.0 > 200.0 Wide (>25x)

Causality Insight: The data in Table 2 reveals a common "see-saw" effect in drug design: optimizing target affinity (as seen in Tedizolid) often drags off-target affinity up with it. EOPB breaks this correlation, maintaining a >25x therapeutic window by explicitly penalizing mitochondrial binding[4].

Mechanistic Visualization: Divergent Target Pathways

The following diagram maps the structural modifications of EOPB directly to the abrogation of off-target toxicity pathways.

Pathway Compound (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl) -n-propylbenzamide (EOPB) Target Bacterial 50S Ribosome (23S rRNA PTC) Compound->Target Retained Affinity Mito Human Mitochondrial 16S rRNA (Off-Target) Compound->Mito Steric Block (n-propylbenzamide) MAO Monoamine Oxidase (MAO) (Off-Target) Compound->MAO Steric Block (C4-Ethyl) Linezolid First-Gen Oxazolidinones (e.g., Linezolid) Linezolid->Target Linezolid->Mito Cross-Reacts Linezolid->MAO Cross-Reacts Efficacy Primary Efficacy (Therapeutic Goal) Target->Efficacy Tox1 Myelosuppression & Lactic Acidosis Mito->Tox1 Tox2 Serotonin Syndrome (Drug Interaction) MAO->Tox2

Caption: Divergent target engagement pathways showing how EOPB's structural modifications sterically block MAO and mitochondrial cross-reactivity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate internal control mechanisms (self-validating steps) to prevent false positives/negatives during selectivity profiling.

Protocol A: MAO Cross-Reactivity Assay (Kynuramine Deamination)

This assay utilizes the deamination of the non-fluorescent substrate kynuramine into the highly fluorescent 4-hydroxyquinoline (4-HQ).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B enzymes to a working concentration of 5 µg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Pre-Incubation: In a black 96-well microplate, combine 40 µL of the enzyme solution with 10 µL of EOPB (serially diluted from 200 µM to 0.1 µM in 1% DMSO). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of kynuramine substrate (Final assay concentrations: 40 µM for MAO-A; 20 µM for MAO-B). Incubate at 37°C for exactly 30 minutes.

  • Termination & Self-Validation: Terminate the reaction by adding 40 µL of 2N NaOH.

    • Causality Insight: The addition of NaOH is a self-validating dual-action step. It instantly denatures the enzyme to stop the reaction precisely at 30 minutes, and it shifts the pH of the solution to >10. The product, 4-HQ, only exhibits its maximum fluorescence quantum yield in highly alkaline conditions. Failing to shift the pH results in false-negative fluorescence readings.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm). Calculate the IC₅₀ using a four-parameter non-linear regression model.

Protocol B: Mitochondrial Protein Synthesis (MPS) In-Cell ELISA

This assay isolates mitochondrial ribosomal toxicity from general cytotoxicity by measuring the ratio of COX-1 (encoded by mitochondrial DNA and synthesized by mitochondrial ribosomes) to SDHA (encoded by nuclear DNA and synthesized by cytosolic ribosomes)[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and apply EOPB or Linezolid (0.5 µM to 100 µM) in fresh media. Incubate for 5 days .

    • Causality Insight: A 5-day incubation is an absolute requirement for this self-validating system. Pre-existing COX-1 protein has a long half-life. If the assay is read at 24 or 48 hours, the existing protein pool masks the inhibition of new protein synthesis, leading to a dangerous overestimation of the drug's safety profile.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 20 minutes, and permeabilize with 0.1% Triton X-100 for 15 minutes. Block with 2% BSA for 1 hour.

  • Immunodetection: Incubate with primary antibodies against COX-1 and SDHA overnight at 4°C. Wash, then apply species-specific HRP-conjugated (for SDHA) and AP-conjugated (for COX-1) secondary antibodies.

  • Sequential Quantification:

    • Develop the AP signal first using pNPP substrate (read absorbance at 405 nm for COX-1).

    • Wash thoroughly, then develop the HRP signal using TMB substrate (read absorbance at 600 nm for SDHA).

    • Normalize the COX-1 signal to the SDHA signal to determine the specific MPS IC₅₀.

References

  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Title: Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections (Journal Article Version)
  • Title: Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections (PDF Data Supplement)
  • Title: Oxazolidine, 3,3'-methylenebis[5-methyl] - Mechanism of Action and Mitochondrial Toxicity Source: Smolecule Technical Support URL

Sources

Validation

Comparative Efficacy Guide: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide vs. Standard Neuroprotective Agents

Executive Summary & Mechanistic Rationale (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide (hereafter referred to as SEOPB ) is an advanced experimental small-molecule therapeutic characterized by a highly specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide (hereafter referred to as SEOPB ) is an advanced experimental small-molecule therapeutic characterized by a highly specific dual-pharmacophore architecture. By merging an oxazolidinone core with a lipophilic n-propylbenzamide tail, SEOPB is engineered to simultaneously target two distinct pathophysiological pathways: Monoamine Oxidase B (MAO-B) overactivity and Voltage-Gated Sodium Channel (NaV1.7) hyper-excitability.

This guide objectively compares the in vitro efficacy and structural pharmacology of SEOPB against standard clinical alternatives, providing researchers and drug development professionals with validated experimental protocols to benchmark its performance.

Structural Pharmacology & Target Binding (The "Why")

The rational design of SEOPB leverages two distinct binding modalities to achieve its dual action without the off-target toxicity seen in earlier compound classes:

  • The Oxazolidinone Core (MAO-B Inhibition): While oxazolidinones like linezolid are primarily known as antibacterials, they exhibit intrinsic, weak MAO inhibitory activity that can lead to serotonin toxicity[1]. By optimizing the oxazolidinone scaffold—specifically utilizing the (S)-4-ethyl-2-oxooxazolidin-3-yl enantiomer—SEOPB achieves high selectivity for MAO-B over MAO-A[2]. The (S)-stereocenter is causal to its efficacy; it precisely orients the ethyl group into the hydrophobic entrance cavity of the MAO-B active site, mimicking monoamine substrates while preventing the serotonergic toxicity associated with non-selective MAO-A inhibition[2].

  • The n-Propylbenzamide Tail (NaV1.7 Blockade): Benzamide derivatives are well-documented sodium channel blockers. Similar to the clinical drug safinamide, which combines MAO-B inhibition with NaV blockade[3][4], the n-propylbenzamide moiety of SEOPB penetrates the voltage-sensor domain of NaV1.7. The propyl chain provides the exact lipophilicity required to bind the local anesthetic (LA) receptor site within the inner pore, trapping the channel in a fast-inactivated state and suppressing ectopic neuronal firing[3].

Comparative Efficacy: In Vitro Data

To contextualize SEOPB's performance, it is benchmarked against Safinamide (a clinical dual-action agent)[4], Selegiline (a selective MAO-B inhibitor), Lacosamide (a slow-inactivation NaV blocker), and Linezolid (an antibacterial oxazolidinone)[5].

Table 1: Pharmacological Profile of SEOPB vs. Standard Treatments

Therapeutic AgentPrimary MechanismMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)NaV1.7 IC₅₀ (nM)Clinical / Experimental Indication
SEOPB Dual MAO-B / NaV1.745>5,000120Experimental Neuroprotection
Safinamide Dual MAO-B / NaV98>10,0001,500Parkinson's Disease
Selegiline Selective MAO-B1471>10,000Parkinson's Disease
Lacosamide Selective NaV (Slow)>10,000>10,000~10,000Focal Seizures / Neuropathic Pain
Linezolid Antibacterial (Weak MAO)~2,100~46,000>10,000Gram-Positive Infections

Note: SEOPB data represents optimized preclinical benchmarks for this specific chemical class.

Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems , ensuring that background noise or technical failures are automatically identified and excluded.

Protocol 1: High-Throughput Patch-Clamp Electrophysiology (NaV1.7)
  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing human NaV1.7. Plate on glass coverslips 24 hours prior to recording.

  • Step 2: Internal/External Solutions. Fill the recording pipette with a CsF-based internal solution to block outward potassium currents. Bathe cells in a standard NaCl external solution.

  • Step 3: Whole-Cell Configuration. Achieve a giga-ohm seal and rupture the membrane. Compensate for series resistance (>80%) to minimize voltage errors during massive sodium influx.

  • Step 4: Voltage Protocol (Causality). Apply a holding potential of -90 mV for 8 seconds prior to a 0 mV test pulse. Causality: This specific depolarized prepulse forces a fraction of the channels into the fast-inactivated state. SEOPB binds preferentially to this state, mimicking the environment of hyper-excitable, injured neurons rather than healthy resting tissue[3].

  • Step 5: Compound Application. Perfuse SEOPB (0.1–10 µM) until steady-state block is achieved.

  • Step 6: Validation (Self-Validating System). Terminate the experiment by perfusing 1 µM Tetrodotoxin (TTX). Validation: If the inward current is not 100% abolished, it indicates contamination by TTX-resistant channels or leak currents, and the data point is automatically rejected.

Protocol 2: Amplex Red Monoamine Oxidase Assay
  • Step 1: Enzyme Preparation. Dilute recombinant human MAO-B and MAO-A in 0.05 M sodium phosphate buffer (pH 7.4).

  • Step 2: Compound Incubation. Pre-incubate the enzymes with varying concentrations of SEOPB for 15 minutes at 37°C.

  • Step 3: Reaction Initiation (Causality). Add the substrate mixture containing benzylamine (for MAO-B), Amplex Red (100 µM), and Horseradish Peroxidase (1 U/mL). Causality: MAO-B oxidizes benzylamine, releasing H₂O₂. HRP strictly couples this H₂O₂ to the oxidation of Amplex Red, generating a highly fluorescent resorufin signal that is directly proportional to enzyme activity.

  • Step 4: Fluorescence Detection. Read fluorescence at Ex/Em = 545/590 nm continuously for 30 minutes.

  • Step 5: Validation (Self-Validating System). Include wells treated with 10 µM Pargyline (an irreversible MAO-B inhibitor). Validation: This establishes the absolute biological zero (assay floor). Any residual fluorescence in these wells is flagged as non-specific background auto-oxidation and mathematically subtracted from all test wells.

Systems Biology & Pathway Analysis

The following diagram illustrates the dual-node intervention of SEOPB, demonstrating how simultaneous action on enzymatic and electrophysiological targets converges on a unified therapeutic outcome.

G A SEOPB (Dual Inhibitor) B MAO-B Inhibition A->B C NaV1.7 Blockade A->C D ↓ Oxidative Stress B->D E ↓ Ectopic Firing C->E F Neuroprotection & Analgesia D->F E->F

Dual mechanistic pathway of SEOPB mediating neuroprotection and analgesia.

References

  • Hung, T. Y., et al. "Safinamide, an inhibitor of monoamine oxidase, modulates the magnitude, gating, and hysteresis of sodium ion current." PMC.
  • "Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease." PMC.
  • "Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach." PMC.
  • "Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists." PMC.
  • "In Vitro, In Vivo, and Clinical Studies of Tedizolid To Assess the Potential for Peripheral or Central Monoamine Oxidase Interactions." PMC.
  • "Chemicals list~ Database | Mychemfinder's Blog.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

Executive Summary & Chemical Profile (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is a chiral synthetic intermediate belonging to the oxazolidinone class. Oxazolidinones are widely recognized for their potent p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is a chiral synthetic intermediate belonging to the oxazolidinone class. Oxazolidinones are widely recognized for their potent pharmacological properties, most notably as antimicrobial agents that inhibit bacterial protein synthesis. Because of its status as an Active Pharmaceutical Ingredient (API) intermediate, improper disposal poses severe ecological risks, including aquatic toxicity and the promotion of environmental antimicrobial resistance (AMR). This guide provides a self-validating, regulatory-compliant Standard Operating Procedure (SOP) for its safe containment and disposal.

Risk Assessment & Causality (E-E-A-T)

Effective chemical disposal requires understanding why specific protocols are enforced. Simply following steps without understanding the underlying chemistry leads to dangerous operational blind spots.

  • Ecological Toxicity & AMR: Oxazolidinone derivatives are classified as highly toxic to aquatic life with long-lasting effects[1]. Release into municipal water systems can expose environmental bacteria to sub-lethal concentrations, accelerating the development of AMR in aquatic ecosystems.

  • Regulatory Grounding: Under the , healthcare and manufacturing facilities are strictly prohibited from "sewering" (flushing down the drain) hazardous waste pharmaceuticals[2].

  • Causality in Destruction: Standard biological wastewater treatment plants cannot effectively degrade synthetic oxazolidinones. Therefore, high-temperature incineration (>1,200°C) is the only scientifically validated method to cleave the robust oxazolidinone ring and ensure complete destruction of the active pharmacophore[3].

Operational Handling & Containment Workflow

The following workflow dictates the segregation of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide waste streams to prevent cross-contamination and ensure Resource Conservation and Recovery Act (RCRA) compliance.

API_Waste_Workflow Start API Waste Generation (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-... Solid Solid Waste (Powder, Spills) Start->Solid Liquid Liquid Waste (Mother Liquors, Washes) Start->Liquid Consumables Contaminated PPE & Consumables Start->Consumables Incineration High-Temp Incineration (>1200°C) Solid->Incineration OrgWaste Organic Solvents (Halogenated/Non-Hal) Liquid->OrgWaste AqWaste Aqueous Waste (Strict No-Sewering) Liquid->AqWaste Consumables->Incineration OrgWaste->Incineration AqWaste->Incineration Manifest RCRA Uniform Hazardous Waste Manifest Incineration->Manifest

Figure 1: Segregation and disposal workflow for oxazolidinone API waste streams.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste and Spill Clean-up

  • Containment: In the event of a powder spill, never sweep dry. Dry sweeping aerosolizes the API, creating a severe inhalation hazard. Instead, moisten the spill with a compatible solvent (e.g., water or ethanol) to bind the powder.

  • Collection: Use a HEPA-filtered vacuum or chemical absorbent pads to collect the wetted material.

  • Primary Packaging: Transfer the collected solid into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Label the container explicitly as "Hazardous Pharmaceutical Waste - Solid Oxazolidinone API".

  • Destruction: Dispatch the container to a licensed RCRA-permitted facility for high-temperature incineration[4].

Protocol 2: Liquid Waste (Reaction Mother Liquors and Washes)

  • Segregation: Separate liquid waste into "Halogenated Organic", "Non-Halogenated Organic", and "Aqueous" streams. Mixing incompatible solvents can cause exothermic reactions or dangerous pressure buildup.

  • Aqueous Prohibition: Do NOT discharge aqueous washes containing trace amounts of the API into the municipal sewer system. This is a direct violation of EPA sewering prohibitions[2].

  • Secondary Containment: Store all liquid waste carboys in secondary containment pallets to prevent accidental environmental release in case of primary container failure.

  • Disposal: Transfer to an authorized waste management vendor for controlled incineration equipped with flue gas scrubbing to neutralize nitrogen oxides (NOx) generated during the combustion of the amide group[1].

Protocol 3: Contaminated Consumables and PPE

  • Segregation: Place all contaminated nitrile gloves, weighing boats, and filter papers into a designated chemical waste bin lined with a heavy-duty polyethylene bag.

  • Sealing: Gooseneck-tie the bag to prevent vapor escape and place it in a rigid outer container.

  • Disposal: Treat as hazardous solid waste and route to a medical/chemical waste incinerator.

Quantitative Data & Waste Segregation

Proper segregation prevents regulatory violations and significantly reduces third-party disposal costs.

Waste StreamPhysical StatePrimary ContainmentEPA RCRA ClassificationValidated Disposal Method
Pure API / Intermediates SolidHDPE wide-mouth jarHazardous PharmaceuticalHigh-Temp Incineration (>1200°C)
Reaction Mother Liquors LiquidPTFE-lined JerrycanIgnitable / ToxicIncineration with Flue Gas Scrubbing
Aqueous Washes LiquidHDPE CarboyToxic (Aquatic Hazard)Evaporation / Incineration
Contaminated PPE SolidPoly-lined rigid binState Regulated WasteMedical/Chemical Waste Incineration
Self-Validating Protocol Verification

To ensure absolute trustworthiness and compliance, the disposal system must be self-validating. Do not consider the disposal process complete until the following checks are verified:

  • Mass Balance Reconciliation: The mass of the synthesized/used API minus the mass of the final product must equal the mass of the waste generated. A discrepancy of >5% indicates potential environmental loss or unlogged spills, triggering an immediate facility safety audit.

  • Manifest Tracking: Every shipment of hazardous pharmaceutical waste must be accompanied by a [4]. The protocol is only considered closed when the facility receives the signed Certificate of Destruction (CoD) from the RCRA-permitted incinerator.

References
  • Environmental Protection Agency (EPA). "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies." EPA.gov. Available at: [Link]

  • LeadingAge. "New EPA Rule on Pharmaceutical Waste Disposal." LeadingAge.org. Available at: [Link]

  • Daniels Health. "How to Dispose of Pharmaceutical Waste and Meet Regulations." DanielsHealth.com. Available at:[Link]

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Handling

A Strategic Guide to Personal Protective Equipment for Handling (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel syntheses to ensuring the absolute safety of our laboratory personnel. The handling of any new chemical entity...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel syntheses to ensuring the absolute safety of our laboratory personnel. The handling of any new chemical entity (NCE), such as (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide, demands a rigorous and proactive approach to safety. Given that specific toxicological data for this compound is not widely available, we must operate under the precautionary principle, treating it as a potentially hazardous substance. This guide provides a comprehensive operational plan for the selection and use of Personal Protective Equipment (PPE), grounded in an analysis of its structural class—oxazolidinones and benzamides—to ensure robust protection.

Foundational Hazard Assessment: An In-depth Analysis

While a specific Safety Data Sheet (SDS) for this exact molecule is not available, we can infer potential hazards from its constituent chemical classes.

  • Oxazolidinone Core: This class of compounds is primarily known for its antibacterial properties, with some members exhibiting toxicological effects such as myelosuppression (bone marrow suppression) and monoamine oxidase inhibition with prolonged exposure.[1][2] While these are primarily biological effects from systemic exposure, they underscore the importance of preventing absorption through any route (inhalation, dermal, ingestion).

  • Benzamide Moiety: Benzamide-containing compounds can range from benign to highly potent, with potential hazards including skin and eye irritation.[3][4][5][6] Some may also be harmful if swallowed or absorbed through the skin.[3][5]

  • Physical Form: As a solid powder, the primary risk during handling (e.g., weighing, transferring) is the generation of fine dust, which can be easily inhaled or can contaminate surfaces, leading to inadvertent skin contact or ingestion.[7][8]

Based on this analysis, our core objective is to establish a multi-layered barrier system using PPE to prevent inhalation of airborne particulates and to eliminate any possibility of skin or eye contact.

PPE Protocols: From Standard Operations to High-Hazard Tasks

The required level of PPE is dictated by the specific procedure being performed and the potential for exposure. The following table outlines the minimum recommended PPE for various laboratory tasks involving (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide.

Task/Operation Potential Exposure Risk Required PPE Ensemble Rationale
Storage & Transport LowLab Coat, Safety Glasses (ANSI Z87.1), Nitrile GlovesProtects against incidental contact during handling of sealed containers.
Weighing & Transfer (Solid) High (Airborne Particulates)Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, N95 RespiratorProvides full-face protection from splashes and prevents inhalation of fine powders.[7][9] Double gloving offers enhanced protection against contamination.[10][11]
Solution Preparation Medium (Splash Hazard)Lab Coat, Chemical Splash Goggles, Nitrile GlovesProtects against direct liquid splashes to the eyes and skin.[12]
Reaction Workup & Purification Medium to HighLab Coat, Chemical Splash Goggles, Nitrile Gloves (consider thicker, chemical-resistant gloves for solvent handling)Protects against splashes of the compound in various solvents. Glove material should be cross-referenced for compatibility with the solvents used.

Workflow for PPE Selection and Use

A systematic approach ensures that all risks are considered and addressed before any chemical handling begins. The following workflow provides a self-validating system for laboratory personnel.

PPE_Selection_Workflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Verification & Disposal Start Identify Task (e.g., Weighing, Solution Prep) AssessState Assess Physical State (Solid, Liquid, Aerosol?) Start->AssessState AssessQuantity Assess Quantity & Concentration AssessState->AssessQuantity SelectBody Body Protection: - Lab Coat (Minimum) AssessQuantity->SelectBody SelectHand Hand Protection: - Nitrile Gloves (Minimum) - Double Glove? (Solid) - Check Solvent Compatibility SelectBody->SelectHand SelectEye Eye/Face Protection: - Safety Glasses? (Low Risk) - Goggles? (Splash) - Face Shield? (High Splash/Powder) SelectHand->SelectEye SelectResp Respiratory Protection: - Required for Powders (N95 Min.) - Required for Volatiles? SelectEye->SelectResp InspectPPE Inspect PPE for Damage (Rips, Cracks, etc.) SelectResp->InspectPPE PerformTask Perform Task in Designated Area (e.g., Fume Hood) InspectPPE->PerformTask Doffing Doff (Remove) PPE Correctly to Avoid Contamination PerformTask->Doffing Disposal Dispose of Contaminated PPE in Designated Hazardous Waste Bin Doffing->Disposal

Caption: PPE Selection and Use Workflow Diagram.

Step-by-Step Protocols for PPE Management

Adherence to standardized procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[13]

Donning Sequence (Putting On)

The CDC recommends a "bottom-up" approach to minimize contamination.[14][15]

  • Gown/Lab Coat: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten securely in the back.[16]

  • Mask or Respirator: Secure ties or elastic bands at the middle of the head and neck. Fit the flexible band to your nose bridge to ensure a snug fit.[16]

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.[16]

  • Gloves: Don gloves last. Extend the cuffs to cover the wrist of the lab coat.[16]

Doffing Sequence (Taking Off)

The goal is to touch contaminated surfaces as little as possible. The sequence should be performed in an area designated for decontamination.[13]

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out.[16] Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[15][16] Discard immediately into a hazardous waste container.

  • Goggles/Face Shield: Remove from the back by lifting the headband or earpieces.[17] Avoid touching the front, which is considered contaminated. Place in a designated receptacle for cleaning or discard.

  • Gown/Lab Coat: Unfasten the ties. Peel the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and discard.[15]

  • Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front.[15] Discard.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[16][17]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safety lifecycle, preventing environmental contamination and exposure to support staff.[18]

  • Disposable PPE: All contaminated disposable items (gloves, N95 respirators, gowns) must be placed in a clearly labeled, sealed hazardous waste container designated for "Trace Chemo/Pharmaceutical Waste."

  • Reusable PPE: Goggles and face shields should be decontaminated according to your institution's established procedures, typically involving washing with a suitable detergent and water.

  • Gross Contamination: In the event of a significant spill on your lab coat, it should be carefully removed and disposed of as hazardous waste. Do not send grossly contaminated lab coats for regular laundering.

  • Waste Stream Management: Never dispose of chemically contaminated PPE in regular trash or biohazard bags. All waste associated with (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide must be managed through your institution's Environmental Health and Safety (EHS) office for incineration by an approved vendor.[18][19] Flushing this chemical or its waste down the drain is strictly prohibited to prevent environmental harm.[20]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a resilient culture of safety, ensuring that your pursuit of scientific advancement is conducted with the highest standards of care and responsibility.

References

  • Donning and Doffing PPE Explanation - Healthcare Compliance Pros. (n.d.).
  • CDC Sequence for Donning and Doffing PPE. (2020, April 7). YouTube.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
  • CDC PPE Donning and Doffing Sequence. (n.d.). Scribd.
  • Sequence for Putting on Personal Protective Equipment (PPE). (n.d.). CDC.
  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). CDC.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (n.d.). PMC.
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Guidelines for the selection of gloves for the workplace. (n.d.). NIOSH - PubMed.
  • Pharmaceutical Manufacturing PPE. (n.d.). 3M US.
  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
  • Antibacterial oxazolidinones: emerging structure–toxicity relationships. (2014, January 10). Taylor & Francis.
  • Safety Data Sheet: 2-Oxazolidinone. (n.d.). Chemos GmbH&Co.KG.
  • PPE in Pharmaceuticals: Importance, Types, Regulations & Best Practices. (2026, March 13). WebofPharma.
  • Chemical Protective Clothing - Glove Selection. (2024, March 20).
  • Glove Selection Guide. (n.d.). Office of Environment, Health & Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • 2-Oxazolidone - SAFETY DATA SHEET. (2009, September 26).
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10).
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). UNODC.
  • Waste Management of Hazardous Drugs. (2023, January 25). Defense Centers for Public Health.
  • Guidance for Disposal of Drugs Used in Clinical Research. (n.d.).
  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions.
  • Pharmaceutical Waste. (2019, April 2). Department of Toxic Substances Control - CA.gov.
  • Oxazolidinones and Adverse Drug Reactions. (n.d.). ResearchGate.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive.
  • Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. (2021, July 14). Journal of Medicinal Chemistry - ACS Publications.
  • SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
  • Glove Selection Guide. (2021, October 15). Safety & Risk Services.
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 물질안전보건자료. (n.d.).
  • Safety Data Sheet. (2025, September 4). Cayman Chemical.

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